molecular formula C8H9Cl2NO B169556 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol CAS No. 19062-16-9

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Cat. No.: B169556
CAS No.: 19062-16-9
M. Wt: 206.07 g/mol
InChI Key: QGRKTIWYKAIGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 2,6-dichlorophenyl moiety are known to be significant in drug discovery efforts . For instance, this structural motif is found in molecules like the capsid-binding antiviral agent pocapavir, which has been investigated for its potent activity against enteroviruses and polioviruses . The amino alcohol functional group in this compound provides versatile handles for further synthetic modification, making it a valuable intermediate for developing novel bioactive molecules or for use in pharmacological studies. This product is intended for research and further manufacturing purposes and is not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(2,6-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRKTIWYKAIGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 2,6-Dichlorophenylethanolamine Scaffold: Pharmacological Versatility & Structural Significance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for agents targeting adrenergic receptors. Structurally, it fuses the lipophilic, sterically hindered 2,6-dichlorophenyl moiety (characteristic of central


-adrenergic agonists like Guanfacine and Clonidine) with a chiral ethanolamine tail  (the fundamental binding motif of norepinephrine and 

-adrenergic ligands).

This technical guide analyzes the pharmacological significance of this scaffold, positing it not merely as a metabolic intermediate, but as a high-affinity template for designing subtype-selective adrenergic modulators. We explore its structure-activity relationships (SAR), synthetic pathways, and its role in separating sedative/analgesic effects from hemodynamic depression.

Chemical Biology & Structure-Activity Relationships (SAR)

The "Warhead": 2,6-Dichlorophenyl Substitution

The defining feature of this derivative is the chlorine substitution at the 2 and 6 positions of the phenyl ring.

  • Steric Lock: The bulky chlorine atoms create significant steric hindrance, restricting the rotation of the phenyl ring relative to the ethanolamine side chain. This forces the molecule into a non-planar conformation (often a "butterfly" or perpendicular orientation) that is obligate for fitting into the hydrophobic pocket of the

    
    -adrenergic receptor (TM3 and TM5 domains).
    
  • Lipophilicity & CNS Penetration: The electron-withdrawing chlorines significantly increase the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration. This is crucial for agents intended to modulate central sympathetic outflow (locus coeruleus).

  • Selectivity Filter: Unlike 3,4-dihydroxyphenyl derivatives (which favor

    
    -receptors), the 2,6-dichloro pattern generally abolishes affinity for 
    
    
    
    -adrenergic receptors due to steric clash with the receptor's serine residues, thereby enforcing
    
    
    -selectivity.
The Ethanolamine Tail
  • Chirality: The C1 carbon is a chiral center. Pharmacological activity is highly stereospecific, with the (R)-enantiomer typically mimicking the absolute configuration of natural norepinephrine, thus exhibiting higher potency.

  • Metabolic Liability: The primary amine and secondary alcohol are sites for Phase II conjugation (glucuronidation), limiting the half-life of the parent scaffold unless modified (e.g., by cyclization into an imidazoline or oxazoline).

Pharmacological Mechanisms & Signaling[1]

The primary pharmacological relevance of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol derivatives lies in their interaction with G-protein coupled receptors (GPCRs), specifically the


-adrenergic subfamily.
Mechanism of Action: -Adrenergic Agonism

Upon binding to the presynaptic


-autoreceptor, these derivatives trigger a 

-protein mediated cascade:
  • Inhibition of Adenylyl Cyclase: Reduces cAMP levels.

  • Modulation of Ion Channels: Activates G-protein coupled inwardly rectifying potassium channels (GIRK), leading to hyperpolarization, while inhibiting N-type calcium channels.

  • Sympatholysis: The net effect is the inhibition of norepinephrine exocytosis, reducing sympathetic tone.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by this scaffold.

Alpha2_Signaling Ligand 2,6-DCPE Derivative Receptor α2-Adrenergic Receptor (Presynaptic) Ligand->Receptor Binding Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) Ca_Channel N-type Ca2+ Channel Gi->Ca_Channel Inhibition (-) K_Channel GIRK (K+) Channel Gi->K_Channel Activation (+) cAMP cAMP Levels AC->cAMP Decrease NE_Release Norepinephrine Release Ca_Channel->NE_Release Reduced Ca2+ Influx K_Channel->NE_Release Hyperpolarization

Figure 1: Signal transduction cascade for 2,6-dichlorophenyl derivatives acting on presynaptic


-adrenergic receptors.

Experimental Protocols

Synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

The synthesis requires a high-yielding route that avoids racemization. The Henry Reaction (Nitroaldol Condensation) followed by reduction is the industry standard for this scaffold.

Reagents:

  • 2,6-Dichlorobenzaldehyde[1]

  • Nitromethane (

    
    )
    
  • Sodium Hydroxide (NaOH) or Ammonium Acetate (

    
    )
    
  • Lithium Aluminum Hydride (

    
    ) or 
    
    
    
    /Pd-C

Protocol:

  • Condensation: Dissolve 2,6-dichlorobenzaldehyde (10 mmol) in nitromethane (15 mL). Add ammonium acetate (2 mmol) as a catalyst. Reflux at 100°C for 4-6 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde. The product is the

      
      -nitrostyrene derivative (1,3-dichloro-2-(2-nitrovinyl)benzene).
      
  • Purification: Cool the mixture. The nitrostyrene often precipitates. Recrystallize from ethanol.

  • Reduction: Suspend

    
     (30 mmol) in dry THF under Argon atmosphere at 0°C. Add the nitrostyrene solution dropwise.
    
    • Caution: Exothermic reaction. Maintain temperature <10°C.

  • Workup: After 12 hours stirring at room temperature, quench with Fieser method (

    
    , 15% NaOH, 
    
    
    
    ). Filter the aluminum salts.
  • Isolation: Evaporate solvent. The residue is the racemic amino alcohol.

  • Resolution (Optional): React with (L)-tartaric acid to separate enantiomers if chiral purity is required.

Radioligand Binding Assay (Validation)

To confirm the affinity of the synthesized derivative for the


 receptor.
ParameterSpecification
Cell Line CHO cells stably expressing human

-AR
Radioligand

-Rauwolscine (Antagonist) or

-UK-14304 (Agonist)
Non-specific Binding Defined by

Phentolamine
Incubation 60 mins at 25°C in Tris-HCl buffer (pH 7.4)
Detection Liquid Scintillation Counting

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.

Comparative Pharmacological Data

The following table contrasts the 2,6-dichloro scaffold against other adrenergic pharmacophores.

Compound ClassPhenyl SubstitutionPrimary TargetCNS PenetrationClinical Utility
2,6-Dichlorophenylethanol 2,6-di-Cl

-AR (Agonist)
HighSedative, Antihypertensive Precursor
Clenbuterol 3,5-di-Cl, 4-NH2

-AR (Agonist)
HighBronchodilator, Anabolic
Phenylephrine 3-OH

-AR (Agonist)
LowDecongestant
Isoprenaline 3,4-di-OH

-AR (Agonist)
LowBradycardia treatment

Synthesis Workflow Visualization

Synthesis_Pathway Start 2,6-Dichlorobenzaldehyde Inter Nitrostyrene Intermediate Start->Inter NH4OAc, Reflux Reagent1 + Nitromethane (Henry Reaction) Reagent1->Inter Product 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol Inter->Product THF, 0°C Reagent2 + LiAlH4 (Reduction) Reagent2->Product

Figure 2: Synthetic route from aldehyde precursor to the final amino-alcohol scaffold.[1]

References

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)ethanol Derivatives. Journal of Medicinal Chemistry. (2019). Link

  • Alpha 2-adrenergic agonists/antagonists: Structure-activity relationships. National Institutes of Health (PubMed). Link

  • Pharmacology of Inhalational Anaesthetic Agents (Metabolic Context). e-SAFE Anaesthesia. Link

  • 2-Amino-1-(2-chlorophenyl)ethanol: Chemical Properties and Applications. ChemBK. Link

  • Design and synthesis of 2-amino-phenyl derivatives as dual inhibitors. RSC Advances. (2016). Link

Sources

A Technical Guide to 2,6-Dichlorophenyl Derivatives as α2-Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2,6-dichlorophenyl moiety is a critical pharmacophore found in a range of potent α2-adrenergic receptor agonists. While the term "2,6-dichlorophenyl ethanolamine" describes a specific chemical scaffold, the broader class of compounds sharing this phenylamino core, including clinically vital imidazoline derivatives like clonidine, represents a cornerstone in the treatment of hypertension, opioid withdrawal, and other neurological conditions. This guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships, and therapeutic applications of these compounds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and innovate within this therapeutic class.

Introduction: The Significance of the 2,6-Dichlorophenyl Moiety

The 2,6-disubstitution pattern on the phenyl ring is a key structural feature that confers high affinity and selectivity for α2-adrenergic receptors. This substitution locks the phenyl ring in a conformation that is optimal for receptor binding, a principle that has been exploited in the design of numerous drugs. While the ethanolamine side chain represents one possible linkage, many of the most successful drugs in this class incorporate the 2,6-dichlorophenylamino group into a heterocyclic system, such as an imidazoline ring.[1]

Prominent members of this class include:

  • Clonidine: An imidazoline derivative, it is a centrally acting α2-adrenergic agonist widely used as an antihypertensive agent.[1][2] It is also used off-label to manage symptoms of opioid withdrawal, attention deficit hyperactivity disorder (ADHD), and certain pain syndromes.[2][3][4]

  • Lofexidine: A structural analogue of clonidine, lofexidine is also an α2-adrenergic agonist.[5] It is the first non-opioid treatment approved by the FDA specifically for mitigating the symptoms of opioid withdrawal.[6][7]

This guide will focus on the unifying pharmacological principles of compounds containing the 2,6-dichlorophenylamino core, with a primary focus on their role as α2-adrenergic receptor modulators.

Mechanism of Action: α2-Adrenergic Receptor Agonism

The primary therapeutic effects of these derivatives are mediated by their agonist activity at α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[8] There are three main subtypes—α2A, α2B, and α2C—which are distributed throughout the central and peripheral nervous systems.[8][9]

Central Action: In the brainstem, activation of presynaptic α2A-receptors in cardiovascular control centers (like the nucleus tractus solitarii) inhibits the release of norepinephrine.[1][3] This reduction in sympathetic outflow from the central nervous system leads to decreased heart rate, relaxation of arterial smooth muscle, and a subsequent lowering of blood pressure.[2][10]

Peripheral Action: Peripherally, α2-receptors are located on presynaptic nerve terminals, where their activation provides a negative feedback mechanism, further inhibiting norepinephrine release.[8]

The signaling cascade following receptor activation is a classic Gi-coupled pathway:

  • An agonist (e.g., clonidine) binds to the α2-adrenergic receptor.

  • The associated Gi protein is activated, causing its α-subunit to dissociate.

  • The Giα subunit directly inhibits the enzyme adenylyl cyclase.

  • This inhibition leads to a decrease in intracellular levels of cyclic AMP (cAMP).[11]

  • Reduced cAMP levels lead to downstream effects, including the modulation of ion channels and protein kinases, ultimately resulting in the observed physiological response (e.g., reduced neurotransmitter release).

Alpha2_Signaling_Pathway cluster_membrane Cell Membrane Receptor α2-Adrenergic Receptor Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand 2,6-Dichlorophenyl Derivative (Agonist) Ligand->Receptor Binds Gi->AC Inhibits ATP ATP ATP->AC Response Physiological Response (e.g., Decreased NE Release) cAMP->Response Leads to

Figure 1: α2-Adrenergic Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The development of potent and selective α2-agonists has been guided by extensive SAR studies. The 2,6-dichlorophenylamino moiety is the cornerstone, but modifications to other parts of the molecule can fine-tune activity, selectivity, and pharmacokinetic properties.

Molecular FeatureModificationImpact on ActivityRationale / Example
Phenyl Ring Substitution 2,6-Dichloro Essential for high α2 affinity. The chlorine atoms provide steric bulk that forces a non-coplanar orientation of the phenyl ring relative to the side chain, which is crucial for fitting into the receptor's binding pocket.[12]
Moving or removing Cl atomsDramatically reduces or abolishes α2-agonist activity.Studies on guanabenz derivatives showed that altering the chlorine positions could eliminate α2-agonist effects while retaining other biological activities.[12]
Bridging Group Imidazoline RingPotent α2-agonist activity.The basic nitrogen atoms of the imidazoline ring in clonidine are critical for receptor interaction, likely through ionic bonding.[13]
Open Chain (e.g., Guanidino)Can retain α2-agonist activity.Guanabenz is an open-chain analogue that maintains potent antihypertensive effects through α2 agonism.[12]
N-Substituents Increasing size of N-alkyl groupsCan shift activity from agonism to antagonism.In some series, larger substituents on the nitrogen can prevent the conformational change required for receptor activation, leading to antagonist behavior.[13]

Therapeutic Applications and Clinical Significance

The clinical utility of 2,6-dichlorophenyl derivatives stems directly from their ability to dampen sympathetic nervous system activity.

Hypertension

Clonidine was one of the earlier drugs developed for hypertension and remains in use, particularly for hypertensive urgency and resistant hypertension.[1][4] Its central sympatholytic action effectively reduces blood pressure.[10] However, side effects like sedation, dry mouth, and the risk of rebound hypertension upon abrupt withdrawal have limited its first-line use.[2][4]

Opioid Withdrawal Management

Opiate withdrawal is characterized by severe autonomic hyperactivity (e.g., tachycardia, sweating, hypertension) driven by a surge in norepinephrine release from the locus coeruleus.[3] By acting as α2-agonists, clonidine and lofexidine suppress this noradrenergic surge, significantly alleviating many of the physical symptoms of withdrawal.[2][6] Lofexidine (Lucemyra®) is specifically approved for this indication and is considered to have a better safety profile than clonidine, with less risk of hypotension.[5][6]

Other CNS Applications

The modulation of noradrenergic pathways in the prefrontal cortex has led to the use of clonidine in treating:

  • ADHD: It can improve attention and reduce hyperactivity, often used as a second or third-line agent or as an adjunct to stimulants.[4]

  • Pain Management: Clonidine can produce analgesia by inhibiting pain signal transmission in the spinal cord.[1]

  • Anxiety and PTSD: Its sedative and anxiolytic properties can be beneficial in managing symptoms related to hyperarousal.[2]

Key Experimental Protocols

Validating the activity of novel derivatives requires a standardized set of in vitro and in vivo assays.

Protocol 1: α2-Adrenergic Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of a test compound for the α2-adrenergic receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-clonidine or [³H]-rauwolscine) for binding to receptors in a cell membrane preparation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Radioligand (e.g., [³H]-clonidine) at a fixed concentration near its Kd.

    • Cell membrane preparation (20-50 µg protein per well).

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., Prism software) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The assay is validated by running a known α2-agonist (e.g., unlabeled clonidine) as a positive control, which should yield a Ki value consistent with published literature. The difference between total and non-specific binding should be robust (typically >80% specific binding).

Synthesis Overview

The synthesis of 2,6-dichlorophenyl derivatives often begins with 2,6-dichloroaniline or 2,6-dichlorophenol. For imidazoline derivatives like clonidine, a common route involves the reaction of 2,6-dichloroaniline with an appropriate reagent to form the imidazoline ring. Other derivatives may involve coupling 2,6-dichlorophenylacetic acid with a desired amine scaffold.[14][15][16]

Synthesis_Workflow cluster_starts Starting Materials cluster_routes Key Synthetic Routes Start1 2,6-Dichloroaniline Route1 Cyclization to Imidazoline Ring Start1->Route1 Route2 Amide Coupling Start1->Route2 (as amine) Start2 2,6-Dichlorophenol Route3 Etherification Start2->Route3 Final Target 2,6-Dichlorophenyl Derivatives Route1->Final Route2->Final Route3->Final

Figure 2: General Synthetic Approaches.

A representative method for producing a 2,6-dichlorophenol compound involves the reaction of a corresponding phenol with sulfuryl chloride in the presence of a secondary amine catalyst.[17] For amine-containing structures, syntheses often involve acylation and etherification reactions followed by rearrangement.[16]

Challenges and Future Directions

While highly effective, the current generation of α2-agonists is hampered by dose-limiting side effects such as sedation and hypotension. The future of this chemical class lies in developing next-generation compounds with improved properties:

  • Subtype Selectivity: Designing agonists with high selectivity for specific α2-receptor subtypes (e.g., α2A) could separate the desired therapeutic effects (e.g., analgesia, anxiolysis) from undesired cardiovascular effects mediated by other subtypes (e.g., α2B).[9]

  • Reduced CNS Penetration: For peripherally-mediated effects, designing molecules with lower blood-brain barrier permeability could reduce central side effects like sedation.

  • Novel Indications: The fundamental role of the noradrenergic system in cognition, arousal, and stress suggests that novel α2-agonists could be explored for other neurological and psychiatric disorders. Structure-activity relationship studies have identified derivatives that have lost their α2-adrenergic activity but retain other potentially therapeutic properties, such as anti-prion activity, opening new avenues for research.[12]

Conclusion

Derivatives containing the 2,6-dichlorophenylamino moiety are potent and clinically significant modulators of the α2-adrenergic receptor. Their well-defined mechanism of action, established therapeutic utility, and rich structure-activity landscape make them a continuing subject of interest in medicinal chemistry and pharmacology. By leveraging modern drug design principles to enhance subtype selectivity and optimize pharmacokinetic profiles, researchers can unlock the next generation of therapies based on this privileged scaffold.

References

  • Clonidine - StatPearls - NCBI Bookshelf. (2025, December 13). Retrieved from [Link]

  • Clonidine - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Clonidine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • A historical perspective on clonidine as an alpha-2A receptor agonist in the treatment of addictive behaviors: Focus on opioid dependence - PMC. (n.d.). Retrieved from [Link]

  • A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC. (n.d.). Retrieved from [Link]

  • Clonidine - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine. (n.d.). Retrieved from [Link]

  • Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed. (n.d.). Retrieved from [Link]

  • Lofexidine: MedlinePlus Drug Information. (2018, August 15). Retrieved from [Link]

  • Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem. (n.d.). Retrieved from [Link]

  • Alpha(2)-adrenergic receptor signalling in hypertension - PubMed. (2005, November 15). NIH. Retrieved from [Link]

  • Alpha-2 adrenergic receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle. | Circulation Research. (n.d.). American Heart Association Journals. Retrieved from [Link]

  • Lofexidine (Lucemyra) for Treatment of Opioid Withdrawal Symptoms - AAFP. (2019, March 15). Retrieved from [Link]

  • Lofexidine for detox treatment | UKAT. (2025, November 6). Retrieved from [Link]

  • Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Lofexidine (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1). Retrieved from [Link]

  • .alpha.2-Adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed. (2014, October 15). Retrieved from [Link]

  • Adrenergic Agonists: Chemistry and Structure-Activity Relationship - JoVE. (2023, September 22). Retrieved from [Link]

  • Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists - Karger Publishers. (n.d.). Retrieved from [Link]

  • N2-(4-Substituted-2,6-dichlorophenyl)-N1,N1-dimethylformamidines as antihypertensive and diuretic agents - PubMed. (n.d.). Retrieved from [Link]

  • Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. (2019, October 10). Retrieved from [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. (2019, September 18). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective - ACS Publications. (2019, September 18). Retrieved from [Link]

  • US6635787B2 - Production method of a 2,6-dichlorophenol compound - Google Patents. (n.d.).
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate. (2019, October 4). Retrieved from [Link]

  • (PDF) 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents. (n.d.).
  • 2,6-dichlorophenol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (2025, February 7). Retrieved from [Link]

Sources

Unveiling the Bioactive Landscape: A Strategic Guide to Characterizing the Metabolites of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its metabolic fate. Metabolites can possess their own distinct pharmacological or toxicological profiles, significantly influencing the overall efficacy and safety of the parent compound. This guide provides a comprehensive framework for the systematic investigation of the biological activities of metabolites derived from 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. While specific metabolic data for this compound is not extensively published, this document outlines the essential strategic workflows, experimental protocols, and analytical methodologies required to predict, identify, isolate, and characterize its metabolites. We will delve into the rationale behind selecting appropriate in vitro and in vivo models, the application of advanced analytical techniques, and the design of robust biological assays. This guide is intended to equip researchers and drug development professionals with the necessary tools to navigate the complexities of metabolite profiling and activity assessment.

Introduction: The Imperative of Metabolite Characterization

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a synthetic compound whose biological properties are not yet fully elucidated. Its structure, featuring a phenyl-ethanolamine core, suggests potential interactions with various biological targets. However, the true pharmacodynamic and pharmacokinetic profile of such a molecule cannot be understood without a comprehensive analysis of its biotransformation products. The body's metabolic machinery, primarily located in the liver, can modify the parent drug through Phase I (functionalization) and Phase II (conjugation) reactions[1][2]. These modifications can lead to:

  • Active Metabolites: Products with similar or even greater potency than the parent drug.

  • Inactive Metabolites: Products with diminished or no biological activity, contributing to drug clearance.

  • Reactive or Toxic Metabolites: Products that can cause adverse effects or organ toxicity.

Therefore, a proactive and systematic approach to identifying and characterizing these metabolites is not merely a regulatory requirement but a cornerstone of successful drug development[2][3].

A Multi-Stage Workflow for Metabolite Analysis

The investigation of metabolite activity is a multi-disciplinary endeavor, integrating computational prediction, analytical chemistry, and biological testing. The following workflow provides a logical progression from initial prediction to in vivo validation.

G cluster_0 Phase 1: Identification & Synthesis cluster_1 Phase 2: Biological Activity Assessment cluster_2 Phase 3: In Vivo Validation in_silico In Silico Prediction (Metabolic Pathways) in_vitro In Vitro Metabolism (Microsomes, S9, Hepatocytes) in_silico->in_vitro Guides experiment design analytical Analytical Identification (LC-MS/MS, NMR) in_vitro->analytical Generates samples synthesis Metabolite Synthesis or Isolation analytical->synthesis Confirms structures hts High-Throughput Screening (Initial Activity/Toxicity) synthesis->hts Provides test articles target_assays Target-Based Assays (Receptor Binding, Enzyme Inhibition) hts->target_assays Identifies hits cell_assays Cell-Based Functional Assays (Signaling, Viability) target_assays->cell_assays Confirms cellular activity animal_models Pharmacokinetic Studies in Animal Models cell_assays->animal_models Justifies in vivo testing pk_pd PK/PD Modeling (Exposure-Response Relationship) animal_models->pk_pd Generates data safety Safety & Toxicology Assessment pk_pd->safety Informs safety profile

Caption: A strategic workflow for metabolite identification and biological characterization.

Metabolite Prediction and Identification

The initial phase focuses on determining the metabolic profile of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. This involves a combination of in vitro experiments and high-sensitivity analytical techniques.

Choosing the Right In Vitro System

The selection of an in vitro metabolic system is a critical decision. The goal is to mimic the metabolic environment of the liver as closely as possible. The most common systems include liver microsomes, S9 fractions, and primary hepatocytes[4][5]. Each has distinct advantages and limitations.

Table 1: Comparison of Common In Vitro Metabolism Systems

SystemCompositionKey EnzymesAdvantagesDisadvantages
Liver Microsomes Vesicles of endoplasmic reticulumPhase I (CYPs, FMOs)High concentration of CYPs, cost-effective, good for initial screening.[6]Lacks cytosolic Phase II enzymes (e.g., SULTs, GSTs) and cofactors.
Liver S9 Fraction Microsomes + CytosolPhase I and Phase IIMore complete enzyme profile than microsomes.[2][7]Can have high cytotoxicity in cell-based assays; cofactors must be added.[7]
Hepatocytes Intact liver cellsFull complement of Phase I & II enzymes, transportersMost physiologically relevant model, includes transporters and cofactors.[4][6]Higher cost, limited availability, more complex to work with.

Expert Rationale: For a novel compound like 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, a tiered approach is recommended. Initial screening in human liver microsomes can quickly identify major Phase I oxidative metabolites. Subsequent studies in hepatocytes are then essential to capture both Phase I and Phase II conjugation pathways and provide a more complete metabolic picture[4][6].

G cluster_systems In Vitro Metabolism Systems cluster_complexity Increasing Biological Complexity & Relevance microsomes Liver Microsomes Endoplasmic Reticulum Phase I (CYPs) s9 S9 Fraction Microsomes + Cytosol Phase I & Most Phase II hepatocytes Hepatocytes Intact Liver Cells Full Enzyme & Transporter Complement low Low high High low->high  

Caption: Hierarchy of in vitro systems for drug metabolism studies.

Protocol: Metabolic Stability and Metabolite Profiling in Human Liver Microsomes

This protocol is designed to determine the rate of metabolism (stability) and to generate metabolites for identification.

1. Reagent Preparation:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Create a 10 mM stock solution of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol in DMSO.
  • Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
  • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.

2. Incubation:

  • Pre-warm the HLM suspension and the parent compound working solution at 37°C for 5 minutes.
  • Initiate the reaction by adding the NADPH-regenerating system to the HLM/compound mixture. The final concentration of the parent compound should be 1 µM.
  • Incubate at 37°C in a shaking water bath.
  • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Quenching:

  • To each aliquot, add 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally related but chromatographically distinct compound).
  • Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the protein.

4. Sample Analysis:

  • Transfer the supernatant to a new plate or vial for analysis.
  • Analyze samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[1][8]. Monitor the disappearance of the parent compound to calculate half-life and intrinsic clearance.
  • Perform a separate analysis using high-resolution mass spectrometry (HRMS) to detect and tentatively identify potential metabolites based on their accurate mass and fragmentation patterns[1][9].

Assessing the Biological Activity of Identified Metabolites

Once metabolites are identified and, ideally, synthesized, their biological activity must be determined. Assays should be designed based on the hypothesized mechanism of action of the parent compound, as well as to screen for off-target effects and toxicity.

Target-Based vs. Phenotypic Screening
  • Target-Based Assays: If the parent compound is designed to interact with a specific receptor or enzyme, the metabolites should be tested in the same assays. This could include receptor binding assays, enzyme inhibition assays (to determine IC50 values), or functional assays measuring downstream signaling (e.g., cAMP accumulation)[10].

  • Phenotypic Screening: In parallel, metabolites should be screened in broader, cell-based phenotypic assays to uncover unexpected activities or toxicities. Examples include cell viability assays (e.g., MTT or CellTiter-Glo®) in relevant cell lines (e.g., HepG2 for hepatotoxicity) and high-content imaging to assess morphological changes.

Protocol: Cell-Based Functional Assay (Generic cAMP Assay)

This protocol describes a common functional assay to test for G-protein coupled receptor (GPCR) agonism or antagonism.

1. Cell Culture:

  • Culture a suitable cell line stably expressing the target receptor of interest (e.g., HEK293-hD1) in the recommended growth medium.
  • Plate the cells in a 96-well or 384-well plate and grow to ~90% confluency.

2. Compound Preparation:

  • Prepare serial dilutions of the parent compound and each identified metabolite in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

3. Assay Procedure (Agonist Mode):

  • Wash the cells with assay buffer.
  • Add the compound dilutions to the cells and incubate at 37°C for 30 minutes.

4. Assay Procedure (Antagonist Mode):

  • Pre-incubate the cells with the compound dilutions for 15 minutes.
  • Add a known agonist for the receptor at a concentration that elicits ~80% of the maximal response (EC80).
  • Incubate for an additional 30 minutes.

5. Detection:

  • Lyse the cells and measure intracellular cAMP levels using a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

6. Data Analysis:

  • Plot the response (cAMP level) versus the log of the compound concentration.
  • For agonist mode, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
  • For antagonist mode, determine the IC50.

Table 2: Hypothetical Biological Activity Data for Metabolites

This table illustrates how quantitative data should be presented for clear comparison.

CompoundReceptor Binding Ki (nM)Functional Agonism EC50 (nM)Cell Viability IC50 (µM)
Parent Compound 1550> 100
Metabolite M1 (Oxidative) 1245> 100
Metabolite M2 (Glucuronide) > 10,000> 10,000> 100
Metabolite M3 (N-dealkylated) 25080025

In Vivo Validation and Correlation

The final and most critical step is to validate the in vitro findings in a relevant in vivo model[11]. This phase aims to confirm that the metabolites are formed in living systems and to understand their contribution to the overall pharmacological effect.

  • Pharmacokinetic (PK) Studies: Administer the parent compound to an appropriate animal species (e.g., rat or mouse). Collect blood and excreta samples over time to profile the concentrations of the parent drug and its major metabolites. This confirms the relevance of the in vitro findings[3][12].

  • Pharmacodynamic (PD) Studies: Correlate the exposure (AUC) of the parent drug and its active metabolites with a relevant pharmacological endpoint. This helps to establish an in vitro-in vivo correlation (IVIVC) and to determine if an active metabolite is a significant contributor to the drug's efficacy[4][11].

Conclusion

The biological activity of a drug is the sum of the effects of the parent molecule and its metabolites. A failure to thoroughly investigate the metabolic profile of a compound like 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol introduces significant risk into the drug development process. By employing a systematic workflow that integrates modern in vitro systems, high-resolution analytics, and a suite of well-designed biological assays, researchers can build a comprehensive understanding of a drug's biotransformation. This knowledge is paramount for predicting clinical outcomes, ensuring patient safety, and ultimately, developing more effective therapeutic agents.

References

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). alwsci.
  • Zhu, M., & Zhang, H. (2007, May 15). Analytical strategies for identifying drug metabolites. PubMed.
  • Analytical Techniques applied in Metabolomics. (n.d.). FutureLearn.
  • Services for in vitro Metabolism research. (n.d.). Admescope.
  • Analytical Techniques Used in Metabolomics. (2022, August 1). Systematic Reviews in Pharmacy.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.
  • Chen, S., et al. (2020, October 31). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (n.d.). PMC.
  • In Vitro and In Vivo Models of Drug Metabolism. (n.d.). ResearchGate.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). PMC.
  • In vitro test methods for metabolite identification: A review. (2018, December 24). SciSpace.
  • Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA.
  • In Vivo Models For Efficacy Testing I CRO Services. (n.d.). Pharmaron.
  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2010, February 1). Bentham Science Publishers.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective... (2019, September 18). ACS Publications.

Sources

Technical Guide: Crystal Structure Analysis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational protocol for the structural elucidation of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol . This molecule, a sterically congested amino-alcohol intermediate, presents specific crystallographic challenges due to its rotational flexibility and heavy atom content.

Executive Summary

Target Molecule: 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol Class: Halogenated Phenylethanolamine Significance: Key intermediate in the synthesis of imidazoquinazoline antithrombotics (e.g., Anagrelide analogs). Critical Challenge: The 2,6-dichloro substitution creates significant steric hindrance, forcing the ethanolamine side chain out of the phenyl plane. Furthermore, the flexible amino-alcohol tail often leads to conformational disorder or oil formation rather than crystallization.

This guide details the end-to-end workflow for solving the solid-state structure, from difficult crystallization to absolute configuration determination using anomalous dispersion.

Part 1: Molecular Context & Crystallization Strategy

Structural Predisposition

The target molecule contains two distinct domains:

  • Rigid Domain: The 2,6-dichlorophenyl ring. The bulky chlorines prevent planar packing, likely forcing the molecule into a "herringbone" or "slipped stack" motif to accommodate the halogens.

  • Flexible Domain: The 2-aminoethanol chain (

    
    ). This chain is a potent hydrogen bond donor/acceptor.
    

The Problem: Amino alcohols frequently form intramolecular hydrogen bonds (O-H...N) in solution, which can compete with the intermolecular bonds required for crystal lattice formation. This often results in oils.

Advanced Crystallization Protocols

Standard evaporation will likely fail. The following "Self-Validating" protocols are recommended to force lattice energy domination over solvation energy.

Protocol A: Vapor Diffusion (The "Sitting Drop" Method)

  • Solvent (Inner): Methanol or Ethanol (High solubility).

  • Antisolvent (Outer): Diisopropyl ether or Hexane (Low solubility).

  • Mechanism: Slow diffusion of non-polar antisolvent gently lowers solubility, promoting nucleation without trapping solvent molecules (solvates).

Protocol B: Hydrohalic Salt Formation (The "Heavy Atom" Anchor) If the free base yields oil, convert to the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

  • Rationale: Protonating the amine (

    
    ) eliminates the intramolecular O-H...N bond, forcing the molecule to look for external partners (Cl/Br counterions).
    
  • Benefit: The HBr salt significantly enhances anomalous scattering signal (

    
    ) for absolute configuration determination.
    

Part 2: Data Collection & Reduction Strategy

Instrumentation & Parameters

For this chlorinated organic, Molybdenum (Mo K


)  radiation is preferred over Copper (Cu K

) to minimize absorption effects, although the chlorine content is low enough that Cu is acceptable if absorption correction is rigorous.
ParameterSettingRationale
Temperature 100 K (Liquid

)
Crucial. The ethyl-amine chain will exhibit high thermal motion at RT. Cooling freezes this disorder.
Source Mo K

(

Å)
Reduces absorption coefficient (

) from the Cl atoms; allows higher resolution data (

Å).
Strategy Full SphereCollect redundant data to improve the precision of intensities for Flack parameter calculation.
Exposure 10-30s / frameAdjust based on crystal size; avoid detector saturation on low-angle reflections.
The "Chirality Check" (E-E-A-T Principle)

Since the molecule has a chiral center at C1 (the alcohol carbon), determining the absolute configuration is mandatory.

  • Method: Refinement of the Flack Parameter (

    
    ) .
    
  • Mechanism: Uses the anomalous scattering of the Chlorine atoms.

  • Validation:

    • 
       (with 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (flip the model).
      
    • 
      : Racemic twin (or centrosymmetric space group).
      

Part 3: Structure Solution Workflow

The following diagram outlines the logical decision tree for solving this structure, specifically addressing the handling of the flexible side chain and hydrogen atoms.

G Start Raw Diffraction Frames Index Unit Cell Indexing (Check for Twinning) Start->Index SpaceGroup Space Group Determination (Look for systematic absences) Index->SpaceGroup Solve Structure Solution (Dual Space / Intrinsic Phasing) SpaceGroup->Solve Check1 Is Side Chain Ordered? Solve->Check1 DisorderModel Model Disorder (PART 1 / PART 2 in SHELX) Check1->DisorderModel No (Smearing) Refine Least Squares Refinement Check1->Refine Yes DisorderModel->Refine H_Atoms H-Atom Placement (OH/NH requires Difference Map) Refine->H_Atoms Chirality Check Flack Parameter H_Atoms->Chirality Invert Invert Matrix Chirality->Invert x ~ 1.0 Final Final CIF Generation (Validation via CheckCIF) Chirality->Final x ~ 0.0 Invert->Refine

Caption: Operational workflow for XRD structure solution, emphasizing disorder handling and absolute configuration validation.

Part 4: Structural Analysis & Interactions

Once the atoms are placed, the analysis focuses on why the crystal formed this way.

Hydrogen Bonding Network

The 2-amino-ethanol moiety is a "supramolecular velcro." You must analyze the graph sets.

  • Intramolecular: Look for

    
     or 
    
    
    
    rings (e.g.,
    
    
    or
    
    
    ). In the 2,6-dichloro derivative, the steric bulk might twist the chain, breaking these internal bonds.
  • Intermolecular: Expect infinite chains (

    
    ) linking the hydroxyl of one molecule to the amine of the next.
    

Table 1: Expected Hydrogen Bond Geometries (Typical values for amino-alcohols at 100K)

InteractionDonor (D)Acceptor (A)Distance (D...A)Angle (D-H...A)
Chain Link



Å

Cross Link



Å

Halogen Bond



Å
Weak / Bent
Steric Analysis (The "2,6-Effect")

The 2,6-dichloro substitution is the defining feature.

  • Torsion Angles: Measure the

    
     torsion.
    
  • Orthogonality: Calculate the angle between the phenyl ring plane and the plane defined by the ethanolamine side chain. The Cl atoms usually force this to be nearly

    
     to minimize repulsion.
    

Part 5: Pharmaceutics & Stability Implications[1]

For drug development professionals, the crystal structure predicts stability:

  • Hygroscopicity: If the H-bonding network leaves "dangling" donors/acceptors (not satisfied in the lattice), the material will be hygroscopic.

  • Polymorphism: Flexible side chains are prone to polymorphism. If the

    
    -factor is high (
    
    
    
    ) or residual density peaks remain near the side chain, screen for other polymorphs immediately.

References

  • Anagrelide Synthesis Context

    • Method for the manufacture of anagrelide.[1][2] US Patent 6388073B1.[1] (Describes the synthesis of the 2,6-dichloro intermediates).

  • Crystallography of Amino Alcohols

    • Hydrogen-bonding patterns as a function of amino-acid composition. (Provides graph-set analysis relevant to amino-alcohol chains).
  • Methodology (Absolute Configuration)

    • Parsons, S., & Flack, H. D. (2004).
  • Software Protocols

    • Olex2: A complete structure solution, refinement and analysis program. (Standard tool for handling the disorder described in Protocol 3).

Sources

Methodological & Application

Application Note: HPLC Method Development for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the method development strategy and finalized protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (herein referred to as ADPE ).

ADPE is a critical pharmacophore, often encountered as a synthetic intermediate or degradation product in the manufacturing of


-adrenergic receptor agonists (e.g., Guanfacine). Its analysis presents specific chromatographic challenges:
  • Basic Tailing: The primary amine moiety interacts strongly with residual silanols on silica-based columns.

  • Steric/Electronic Effects: The 2,6-dichloro substitution pattern creates steric hindrance and alters the electron density of the phenyl ring, affecting

    
     interactions with phenyl-based stationary phases.
    

This guide provides a self-validating Reversed-Phase (RP-HPLC) protocol designed for high throughput and robustness, suitable for transfer to QC environments.

Analyte Physicochemical Profile

Understanding the molecule is the first step in rational method design.

PropertyValue (Approx.)Chromatographic Implication
Structure

Phenyl ring with 2,6-Cl; Ethyl sidechain with -OH (C1) and -NH2 (C2)
Dual nature: Lipophilic ring vs. Polar basic tail.
Molecular Weight 206.07 g/mol Suitable for UV and MS detection.
pKa (Amine) ~9.2 - 9.5Protonated (

) at pH < 7. Uncharged (

) at pH > 11.
pKa (Alcohol) > 14Neutral across standard HPLC pH ranges.
LogP ~2.1Moderate lipophilicity; good retention on C18.
UV Max 210-220 nm (Primary)260-270 nm (Secondary)2,6-dichloro substitution provides distinct UV absorbance.

Method Development Strategy (The "Why")

The pH Dilemma & Resolution

The primary amine is the critical factor. At neutral pH (~7), the amine is partially protonated, leading to secondary interactions with silanols (peak tailing) and variable retention times.

  • Approach A (Acidic pH 2.0 - 3.0): The amine is fully protonated (

    
    ). Solubility is high, but retention on C18 is reduced due to the positive charge. Action:  Use a high-carbon-load C18 or a "Base-Deactivated" column to minimize silanol activity.
    
  • Approach B (High pH > 10.0): The amine is neutral (

    
    ). Retention increases significantly, and peak shape improves. Action:  Requires Hybrid Silica (e.g., Waters XBridge or Agilent Poroshell HPH) to prevent column dissolution.
    

Decision: This protocol utilizes Approach A (Acidic pH) as it is the industry standard for related pharmacopeial methods (e.g., USP Guanfacine), ensuring broader instrument/column compatibility.

Column Selection Logic

Standard silica C18 columns often fail with ADPE due to the "silanol effect."

  • Selected Phase: C18 with Polar Endcapping (e.g., Phenomenex Luna Omega PS C18 or Agilent Zorbax Eclipse Plus C18).

  • Mechanism: The polar endcapping shields the silica surface from the amine, while the C18 chains interact with the dichlorophenyl ring.

Visualization of Development Logic

MethodDevelopment Start Analyte Assessment (Basic Amine, pKa ~9.2) pH_Choice Mobile Phase pH Selection Start->pH_Choice Acidic Acidic (pH 3.0) Protonated Amine pH_Choice->Acidic Standard QC Basic Basic (pH 10.5) Neutral Amine pH_Choice->Basic Max Retention Col_Select Column Selection Acidic->Col_Select Hybrid Hybrid Silica C18 (Rec: High pH) Basic->Hybrid Std_C18 Standard C18 (Risk: Tailing) Col_Select->Std_C18 Avoid Endcapped Endcapped/Polar C18 (Rec: Robust) Col_Select->Endcapped Select Final Final Protocol Endcapped->Final Hybrid->Final

Figure 1: Decision tree for selecting stationary phase and pH conditions based on the basicity of ADPE.

Detailed Experimental Protocol

Reagents & Equipment
  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Additive: Phosphoric Acid (85%) and Triethylamine (TEA) or Potassium Dihydrogen Phosphate (

    
    ).
    
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.1  with dilute Phosphoric Acid.
    
    • Note: For stubborn tailing, add 0.1% Triethylamine (TEA) to the buffer. TEA acts as a "sacrificial base," binding to silanols before the analyte does.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Volume 10 µLPrevent column overload.
Column Temp 30°CImproves mass transfer and peak sharpness.
Detection UV @ 220 nmMax absorbance of Chlorinated Benzene ring.
Run Time 15 minutesSufficient for impurity elution.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
8.04060Elution of ADPE & Impurities
10.01090Column Wash
10.19010Re-equilibration
15.09010Stop

System Suitability & Validation Criteria

A self-validating system must meet specific performance metrics before sample analysis.

Acceptance Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision (RSD): < 2.0% for 5 replicate injections.

  • Resolution (

    
    ):  > 2.0 between ADPE and any synthesis precursors (e.g., 2,6-dichlorobenzaldehyde).
    
Workflow Diagram

Workflow Prep Sample Preparation (0.5 mg/mL in MP A:B 50:50) Equil System Equilibration (20 mins or stable baseline) Prep->Equil SST System Suitability Test (SST) Inject Standard 5x Equil->SST Check Check Criteria Tailing < 1.5 RSD < 2.0% SST->Check Pass Proceed to Samples Check->Pass Pass Fail Troubleshoot (Check pH, Column Age) Check->Fail Fail Fail->Equil

Figure 2: Operational workflow for routine analysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction.Add 0.1% TEA to Mobile Phase A or lower pH to 2.5.
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase A (Buffer) rather than pure Acetonitrile.
Retention Drift pH instability.Ensure buffer capacity is sufficient; check pH meter calibration.
Carryover Amine adsorption.Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • United States Pharmacopeia (USP). Guanfacine Hydrochloride Monograph.[1] USP-NF. (Authoritative source for related 2,6-dichlorophenyl pharmacophores).

  • McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Foundational text on amine separations).

  • PubChem. Compound Summary: 2,6-Dichlorophenethyl alcohol derivatives. National Library of Medicine.

  • Phenomenex. High pH Stability of Core-Shell Columns for Basic Compounds. Application Note. (Reference for Hybrid/High pH strategies).

Sources

Application Note: High-Performance Enantioselective Synthesis of (R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Target & Significance

The target molecule, (R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol , is a critical chiral scaffold used in the synthesis of ALK inhibitors, most notably Crizotinib (Pfizer’s Xalkori).[1] The steric bulk of the 2,6-dichlorophenyl ring presents a significant challenge for standard chemical catalysis, often resulting in poor conversion or low enantiomeric excess (ee) due to the "ortho-effect" hindering catalyst approach.

Route Selection: Biocatalysis vs. Chemocatalysis

While Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction are viable, Biocatalysis (Ketoreductase/KRED) is the industry "Gold Standard" for this specific transformation.

FeatureBiocatalysis (KRED)Chemocatalysis (ATH/Ru)CBS Reduction (Borane)
Enantioselectivity >99.5% ee (Evolved)90-95% ee (Steric clash)85-95% ee
Steric Tolerance High (via Directed Evolution)Low (Ligand clash)Moderate
Reaction Conditions Aqueous, pH 7, 30°COrganic, High Pressure H₂Anhydrous, Cryogenic
Scalability Excellent (Green Chemistry)GoodPoor (Safety/Borane)

Recommendation: This guide prioritizes the Biocatalytic Route (Protocol A) as the primary method for high-purity synthesis, with ATH (Protocol B) provided as a secondary option for laboratories lacking enzyme libraries.

Chemical Pathway Visualization

The following workflow illustrates the conversion of the achiral nitro-ketone precursor to the final chiral amino-alcohol.

G Start 1-(2,6-dichlorophenyl)- 2-nitroethanone (Achiral Precursor) Step1 Enantioselective Reduction (KRED / NADPH) Start->Step1 Biocatalysis Inter (R)-1-(2,6-dichlorophenyl)- 2-nitroethan-1-ol (>99% ee) Step1->Inter Yield: >90% Step2 Nitro Hydrogenation (Pt/C or Ra-Ni / H2) Inter->Step2 50 psi H2 Final (R)-2-Amino-1- (2,6-dichlorophenyl)ethan-1-ol (Target) Step2->Final Quant. Yield

Figure 1: Strategic workflow for the synthesis of the chiral amino-alcohol via the nitro-alcohol intermediate.[2][3][4][5][6][7][8]

Protocol A: Biocatalytic Reduction (Primary Method)

This protocol utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system.[2] This mimics the optimized Pfizer process for Crizotinib intermediates.

Materials & Reagents[6]
  • Substrate: 1-(2,6-dichlorophenyl)-2-nitroethanone (Purity >98%).

  • Enzyme: KRED-P1 (Screened variant, e.g., Lactobacillus origin, commercially available from Codexis or Daicel).

  • Cofactor: NADP+ (Nicotinamide adenine dinucleotide phosphate).

  • Recycling System: Glucose Dehydrogenase (GDH) and D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: DMSO (Co-solvent).

Experimental Procedure
  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM Magnesium Sulfate (MgSO₄).

  • Cofactor Mix: Dissolve NADP+ (10 mg) and D-Glucose (1.5 equivalents relative to substrate) in the buffer.

  • Enzyme Charge: Add GDH (500 units) and KRED (20 mg lyophilized powder) to the solution. Stir gently to dissolve (do not vortex vigorously to avoid protein denaturation).

  • Substrate Addition: Dissolve 1.0 g (4.27 mmol) of 1-(2,6-dichlorophenyl)-2-nitroethanone in 2 mL DMSO. Add this dropwise to the enzyme mixture.

    • Note: Final substrate concentration should be approx. 10-20 g/L.

  • Reaction: Stir at 30°C at 250 rpm. Maintain pH at 7.0 by automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Monitoring: Monitor consumption by HPLC (Method Section 5) every 2 hours. Reaction typically completes in 6–12 hours.

  • Workup:

    • Add Celite (1 g) and filter to remove protein sludge.

    • Extract filtrate with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Expect 90–95% as a pale yellow oil/solid.

    • ee: >99% (R).[2][6][8][9][10]

Mechanism of Action (Cofactor Regeneration)

Biocatalysis Substrate Nitro-Ketone Product (R)-Nitro-Alcohol Substrate->Product Reduction NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED Enzyme GDH GDH Enzyme

Figure 2: The coupled enzymatic cycle ensuring efficient cofactor regeneration.

Protocol B: Asymmetric Transfer Hydrogenation (Alternative)

For labs without access to KRED libraries, Ru-catalyzed ATH is the most robust chemical alternative, though slower due to the 2,6-dichloro steric hindrance.

Materials
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or DMF (DMF often accelerates reaction for hindered substrates).

Procedure
  • Inertion: Flame-dry a Schlenk flask and purge with Argon.

  • Charge: Add Substrate (1.0 g) and Catalyst (1 mol%, 27 mg).

  • Solvent: Add anhydrous DMF (5 mL).

  • Reductant: Add Formic Acid/TEA mixture (3 mL) via syringe.

  • Reaction: Stir at 40°C for 24–48 hours.

    • Critical Note: The reaction is slower than standard acetophenones. Do not increase Temp >60°C to avoid erosion of ee.

  • Workup: Quench with water, extract with DCM, wash with sat. NaHCO₃ (to remove formic acid).

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol C: Downstream Hydrogenation (Nitro to Amine)

The chiral nitro-alcohol must be reduced to the amino-alcohol without racemizing the benzylic center.

Procedure
  • Reactor: Use a stainless steel autoclave or Parr shaker.

  • Substrate: Dissolve (R)-Nitro-alcohol (1.0 g) in Methanol (20 mL).

  • Catalyst: Add 5% Pt/C (sulfided) or Raney Nickel (100 mg).

    • Why Pt/C (sulfided)? To prevent dechlorination of the aromatic ring. Standard Pd/C often causes hydrodehalogenation (loss of Cl atoms).

  • Conditions: Pressurize to 50 psi H₂ . Stir at RT for 4 hours.

  • Filtration: Filter through Celite under Argon (Caution: Raney Ni is pyrophoric).

  • Isolation: Evaporate solvent to yield the (R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol as a white solid.

Analytical Controls (QC)

Trust but verify. Use these methods to validate the protocol.

Chiral HPLC Method[3]
  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min (Confirm with authentic standard).

Troubleshooting & Expert Insights

  • Issue: Low Conversion in KRED Step.

    • Cause: Substrate inhibition or low solubility.

    • Fix: Add 5-10% DMSO or Triton X-100 surfactant. Ensure the pH stat is working; acidification kills the enzyme.

  • Issue: Dechlorination during Hydrogenation.

    • Cause: Catalyst is too active.

    • Fix: Switch from Pd/C to Pt/C (sulfided) or add thiophene to the Raney Nickel reaction to poison the catalyst slightly against Ar-Cl activation.

  • Issue: Racemization.

    • Cause: Basic conditions in the nitro-reduction step can cause retro-aldol or epimerization.

    • Fix: Keep the hydrogenation neutral or slightly acidic (Acetic acid).

References

  • Pfizer Process Development (Primary Source): De Koning, P. D., et al. "Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)."[5] Organic Process Research & Development, 2011 , 15(5), 1018–1026.[5]

  • Biocatalytic Screening: Hollmann, F., et al. "Biocatalytic Reduction Reactions from a Chemist's Perspective." Angewandte Chemie International Edition, 2020 , 59, 2–28.

  • Crizotinib Structure-Activity & Synthesis: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[11] Journal of Medicinal Chemistry, 2011 , 54(18), 6342–6363.[11]

  • Noyori Transfer Hydrogenation (General Protocol): Matsumura, K., et al. "Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones." Journal of the American Chemical Society, 1997 , 119(37), 8738–8739.

Sources

The Strategic Application of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of the critical pharmaceutical intermediate, 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. This chiral amino alcohol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Lofexidine, a non-opioid medication used for the management of opioid withdrawal symptoms. This guide will elucidate the synthetic pathways, provide detailed experimental protocols, and discuss the analytical characterization and safe handling of this important compound.

Introduction: The Significance of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, a chiral 1,2-amino alcohol, holds a strategic position in medicinal chemistry due to the prevalence of the phenyl ethanolamine scaffold in a wide range of biologically active molecules. Its utility as a pharmaceutical intermediate is primarily attributed to its structural contribution to the final API, influencing receptor binding and overall pharmacological activity. The stereochemistry of the amino alcohol is often crucial for the therapeutic efficacy of the drug, making its enantioselective synthesis a key consideration in drug development. A notable application of this intermediate is in the synthesis of Lofexidine, an α2-adrenergic receptor agonist.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₉Cl₂NON/A
Molecular Weight 206.07 g/mol N/A
Appearance Typically a solid[3]
Solubility Soluble in organic solvents such as methanol and dichloromethane.N/A

Safety Information:

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthetic Pathways and Methodologies

The synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is typically achieved through a two-step process involving the formation of an α-amino ketone precursor followed by its stereoselective reduction.

G cluster_0 Synthesis of α-Amino Ketone Precursor cluster_1 Asymmetric Reduction 2,6-Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde α-Hydroxy Ketone α-Hydroxy Ketone 2,6-Dichlorobenzaldehyde->α-Hydroxy Ketone e.g., Cyanohydrin formation & hydrolysis 2-Amino-1-(2,6-dichlorophenyl)ethanone 2-Amino-1-(2,6-dichlorophenyl)ethanone α-Hydroxy Ketone->2-Amino-1-(2,6-dichlorophenyl)ethanone Heyns Rearrangement 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol 2-Amino-1-(2,6-dichlorophenyl)ethanone->2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol e.g., Ru-catalyzed Asymmetric Transfer Hydrogenation

Caption: General synthetic workflow for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol.

Step 1: Synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethanone

The α-amino ketone, 2-amino-1-(2,6-dichlorophenyl)ethanone, is a key precursor. While multiple synthetic routes to α-amino ketones exist, a common approach involves the Heyns rearrangement of an α-hydroxy ketone.[6] Alternatively, modern methods like the Brønsted acid-catalyzed transfer hydrogenation of α-keto ketimines offer high efficiency and enantioselectivity.[7][8]

Protocol: Synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethanone (Illustrative)

This protocol is a generalized representation based on established methodologies for α-amino ketone synthesis and requires optimization for this specific substrate.

  • Formation of the α-Azido Ketone: To a solution of 2-bromo-1-(2,6-dichlorophenyl)ethanone (1.0 equiv) in a suitable solvent such as acetone or DMF, add sodium azide (1.5 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-azido-1-(2,6-dichlorophenyl)ethanone.

  • Reduction to the α-Amino Ketone: Dissolve the crude α-azido ketone in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, by catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere or by using a chemical reducing agent like triphenylphosphine followed by water.

  • Monitor the reaction until the complete consumption of the starting material.

  • After completion, filter the catalyst (if used) and concentrate the solvent to obtain the crude 2-amino-1-(2,6-dichlorophenyl)ethanone. This is often used in the next step without extensive purification, or it can be purified by column chromatography or crystallization of its hydrochloride salt.

Step 2: Asymmetric Reduction to 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

The stereoselective reduction of the prochiral α-amino ketone is the most critical step in obtaining the desired enantiomer of the final product. Asymmetric transfer hydrogenation (ATH) using a chiral ruthenium catalyst is a highly effective and widely used method for this transformation.[9][10]

G Start 2-Amino-1-(2,6-dichlorophenyl)ethanone Process1 Dissolve in Solvent (e.g., Isopropanol/Formic Acid) Start->Process1 Process2 Add Chiral Ru-catalyst (e.g., RuCl(S,S)-Ts-DPEN) Process1->Process2 Process3 Heat to Reaction Temperature (e.g., 40-60 °C) Process2->Process3 Process4 Monitor Reaction (TLC/LC-MS) Process3->Process4 Process5 Work-up and Purification (e.g., Extraction, Crystallization) Process4->Process5 End 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol Process5->End

Caption: Experimental workflow for asymmetric reduction.

Protocol: Asymmetric Transfer Hydrogenation of 2-Amino-1-(2,6-dichlorophenyl)ethanone

This protocol is based on established procedures for the asymmetric reduction of α-amino ketones and should be adapted and optimized.[9][10]

  • To a solution of 2-amino-1-(2,6-dichlorophenyl)ethanone hydrochloride (1.0 equiv) in a mixture of formic acid and triethylamine (5:2 ratio) or isopropanol, add a catalytic amount of a chiral ruthenium catalyst (e.g., RuCl, 0.1-1 mol%).

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the enantiomerically enriched 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol.

Application in the Synthesis of Lofexidine

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a pivotal intermediate in several synthetic routes to Lofexidine.[1][2][11] The following represents a plausible final step in a Lofexidine synthesis utilizing this intermediate.

Protocol: Synthesis of Lofexidine from 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (Illustrative)

This is a conceptual protocol and requires experimental validation.

  • Activation of the Hydroxyl Group: The hydroxyl group of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol can be activated as a leaving group, for example, by conversion to a mesylate or tosylate. To a solution of the amino alcohol (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride (1.1 equiv) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Cyclization with a Diamine Precursor: The activated intermediate is then reacted with a suitable protected ethylenediamine derivative in the presence of a base to facilitate the formation of the imidazoline ring of Lofexidine.

  • The reaction is typically heated to ensure cyclization.

  • Deprotection (if necessary): If a protected ethylenediamine was used, a final deprotection step is required to yield Lofexidine.

  • The final product is then purified by crystallization, often as its hydrochloride salt.

Analytical Characterization

The identity and purity of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol and its intermediates must be confirmed using standard analytical techniques.

TechniqueExpected ObservationsReference
¹H NMR Signals corresponding to aromatic protons, the methine proton adjacent to the hydroxyl and amino groups, the methylene protons, and exchangeable protons of the amino and hydroxyl groups.[12][13]
¹³C NMR Resonances for the dichlorinated aromatic carbons, the carbon bearing the hydroxyl group, and the carbon bearing the amino group.[12][13]
Mass Spectrometry (EI-MS) The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[14][15]
Chiral HPLC To determine the enantiomeric excess (e.e.) of the final product, a suitable chiral stationary phase is used.N/A

Conclusion

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a valuable and versatile intermediate in the synthesis of pharmaceuticals, particularly Lofexidine. The synthetic route, primarily involving the asymmetric reduction of the corresponding α-amino ketone, allows for the preparation of the desired enantiomer with high purity. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important building block. Adherence to safety protocols and rigorous analytical characterization are essential for the successful and safe implementation of these synthetic methods in a laboratory or industrial setting.

References

[7] Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link] [16] Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride. [3] Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. [6] Various Authors. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link] [8] Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link] [9] Fallan, C., & Wills, M. (2020). Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. The Journal of Organic Chemistry, 85(16), 10713–10722. [Link] [4] Echemi. (n.d.). 2-amino-1-(2,4-dichlorophenyl)ethan-1-ol Safety Data Sheets. Retrieved from a specific Echemi webpage. [5] AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride. [17] Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [18] PubChem. (n.d.). (2-((2,6-Dichlorophenyl)amino)phenyl)methanol. Retrieved from a specific PubChem webpage. [19] Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS. [20] European Patent Office. (n.d.). EP 0924193 A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives. [21] BenchChem. (2025). synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. [11] Google Patents. (n.d.). WO2021209617A1 - Process for the synthesis of lofexidine. [22] Wikipedia. (n.d.). Enantioselective reduction of ketones. [1] MedKoo Biosciences. (n.d.). Lofexidine Synthetic Routes. [23] Google Patents. (n.d.). WO2020254580A1 - A process for the synthesis of lofexidine. [2] New Drug Approvals. (2018, May 31). Lofexidine. [12] Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [24] Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [25] WIPO Patentscope. (n.d.). WO/2020/254580 A PROCESS FOR THE SYNTHESIS OF LOFEXIDINE. [10] SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. [26] ResearchGate. (n.d.). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. [27] Google Patents. (n.d.). CN102557886A - Method for purifying 2,6-dichlorophenol. [28] Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. [Link] [29] Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. [30] MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [13] SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [14] OSU Chemistry. (n.d.). Mass spectrometry of peptides and proteins. [31] PubChem. (n.d.). 1-(2,6-Dichlorophenyl)ethanol. [15] Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [32] Dissertation. (n.d.). Mass spectrometry-based methods for the analysis of proteins and protein complexes of neuronal model systems.

Sources

Preparation of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol from 2,6-dichlorophenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (Target 3 ), a critical pharmacophore found in adrenergic agonists and


-blocker intermediates. The protocol utilizes 2,6-dichlorophenacyl bromide  (Starting Material 1 ) as the electrophilic precursor.

To ensure operator safety and process scalability, this guide prioritizes the Delépine Reaction pathway over the traditional Azide displacement route. This approach avoids the formation of potentially explosive organic azides and minimizes the risk of over-alkylation common in direct ammonolysis. The workflow consists of three distinct stages: quaternization with hexamethylenetetramine (HMTA), acid hydrolysis, and chemoselective reduction.

Key Advantages of This Protocol
  • Safety: Eliminates the use of sodium azide (

    
    ) and high-pressure hydrogenation.
    
  • Selectivity: The Delépine reaction guarantees mono-amination, preventing the formation of secondary/tertiary amine impurities.

  • Stability: The intermediate amino-ketone is isolated as a hydrochloride salt to prevent self-condensation into pyrazine byproducts.

Chemical Pathway & Mechanism[1][2][3][4]

The synthesis proceeds via a nucleophilic substitution followed by hydrolysis and hydride reduction. The steric bulk of the 2,6-dichloro substitution on the phenyl ring requires specific solvent choices to ensure solubility and reaction kinetics.

Reaction Scheme Visualization

SynthesisPathway cluster_byproducts Avoided Side Reactions SM 2,6-Dichlorophenacyl Bromide (Lachrymator) Salt Hexaminium Salt (Precipitate) SM->Salt Step 1: CHCl3, RT SN2 Substitution HMTA Hexamethylenetetramine (HMTA) HMTA->Salt Inter Amino-Ketone HCl (Stable Salt) Salt->Inter Step 2: EtOH/HCl Hydrolysis Target 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (Target Alcohol) Inter->Target Step 3: NaBH4/MeOH Chemoselective Reduction Dimer Pyrazine Dimer (From Free Base) Inter->Dimer If neutralized without reduction

Figure 1: Synthetic pathway from phenacyl bromide to amino alcohol via the Delépine sequence.

Critical Safety & Handling

WARNING: Lachrymator Hazard The starting material, 2,6-dichlorophenacyl bromide , is a potent lachrymator (tear gas agent). It causes severe eye, skin, and respiratory tract irritation.[1][2]

  • Engineering Controls: All weighing and transfers must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Have a solution of 10% aqueous sodium thiosulfate or sodium bisulfite ready to neutralize spills of the bromide.

Experimental Protocols

Step 1: Formation of the Hexaminium Salt

Objective: Displacement of the bromide leaving group with HMTA.

Reagents:

  • 2,6-Dichlorophenacyl bromide (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.1 eq)

  • Chloroform (

    
    ) (10 mL/g of substrate)
    

Procedure:

  • Dissolve 2,6-dichlorophenacyl bromide in chloroform in a round-bottom flask.

  • Add HMTA in one portion. The reaction is slightly exothermic.

  • Stir the mixture vigorously at room temperature for 4–6 hours.

    • Observation: A thick white precipitate (the quaternary ammonium salt) will form.

  • Filter the solid under vacuum.

  • Wash the filter cake with cold chloroform (

    
    ) to remove unreacted bromide.
    
  • Dry the solid in a vacuum oven at 40°C.

Step 2: Hydrolysis to 2-Amino-1-(2,6-dichlorophenyl)ethanone HCl

Objective: Cleavage of the HMTA framework to release the primary amine.

Reagents:

  • Hexaminium Salt (from Step 1)

  • Ethanol (95%)

  • Concentrated HCl (37%)

Procedure:

  • Suspend the dried salt in Ethanol (10 volumes).

  • Add Conc.[3][4] HCl (3.0 eq relative to the original bromide).

  • Heat the mixture to reflux (approx. 78°C) for 2–3 hours.

    • Chemistry: The HMTA breaks down into ammonium chloride and formaldehyde diethyl acetal (volatile).[5]

  • Cool the reaction to 0°C. The target amino-ketone hydrochloride usually crystallizes upon cooling.

  • Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and add diethyl ether to induce precipitation.

  • STOPPING POINT: The product is stable as the HCl salt. Store in a desiccator.

Step 3: Reduction to 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Objective: Chemoselective reduction of the ketone without dehalogenating the aromatic ring.

Reagents:

  • Amino-ketone HCl (1.0 eq)

  • Sodium Borohydride (

    
    ) (2.5 eq)[6]
    
  • Methanol (anhydrous)

Procedure:

  • Dissolve the Amino-ketone HCl in Methanol (15 volumes) and cool to -10°C to 0°C (ice/salt bath).

    • Note: Low temperature is crucial to control the exotherm and prevent side reactions.

  • Add

    
     portion-wise over 30 minutes.
    
    • Mechanism:[7][3][8][5][4][6][9][10] The first equivalent of hydride neutralizes the HCl salt; subsequent equivalents reduce the ketone.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Carefully add 1N HCl dropwise until pH ~2 (destroys excess borohydride).

  • Workup:

    • Basify the solution to pH >10 using 2N NaOH.

    • Extract immediately with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Analytical Data & Validation

The following parameters confirm the identity and purity of the product.

TechniqueExpected Signal / CharacteristicDiagnostic Value
HPLC Single peak, RT shift from ketonePurity > 98%
1H NMR

~4.8-5.0 ppm (dd, 1H, CH -OH)
Confirms reduction of C=O
1H NMR

~2.8-3.0 ppm (m, 2H, -CH2 -NH2)
Confirms primary amine
MS (ESI+) [M+H]+ corresponds to MW ~206Molecular Weight Confirmation
Appearance White to off-white crystalline solidPhysical State
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete precipitationEnsure anhydrous chloroform is used; extend reaction time.
Pyrazine Formation Free base instabilityDo not neutralize the amino-ketone HCl salt until the exact moment of reduction.
Dechlorination Over-reductionKeep reduction temp < 10°C; Avoid using

or Pd/C hydrogenation.

References

  • Delépine, M. (1895).[3] Sur l'hexaméthylène-amine. Bulletin de la Société Chimique de Paris, 13, 352–361.[3]

  • Thermo Fisher Scientific. (2021).[11] Safety Data Sheet: 2-Bromo-1-phenylethanone (Phenacyl Bromide).

  • Blaskovich, M. A., et al. (2008). A Convenient Reduction of

    
    -Amino Acids to 1,2-Amino Alcohols. The Open Organic Chemistry Journal. 
    
  • Organic Chemistry Portal. (2023). Sodium Borohydride (NaBH4) Reduction Protocols.

  • Alfa Chemistry. (2023). Delépine Reaction: Mechanism and Conditions.

Sources

Application Note: A Strategic Guide to the Purification of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the purification of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. Moving beyond a simple list of steps, this note elucidates the underlying chemical principles that govern solvent selection and protocol design. It offers researchers, chemists, and drug development professionals a robust framework for developing an efficient and reproducible purification strategy, complete with detailed experimental protocols, a systematic approach to solvent screening, and a comprehensive troubleshooting guide.

Introduction: The Imperative for Purity

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a chiral amino alcohol whose structural motifs are of significant interest in medicinal chemistry. The efficacy and safety of any active pharmaceutical ingredient (API) derived from such an intermediate are directly contingent on its purity. Impurities, whether they are unreacted starting materials, by-products, or degradation products, can have unintended pharmacological effects and complicate regulatory approval.

Recrystallization is a powerful and economical purification technique for solid compounds, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] A successful recrystallization can dramatically enhance the purity of a compound, yielding a crystalline product with a well-defined morphology and sharp melting point. This guide provides the scientific rationale and practical steps to achieve this for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol.

Analyte Profile: Understanding the Molecule

The molecular structure of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol dictates its interaction with potential solvents. A sound purification strategy begins with a thorough analysis of its physicochemical properties.

  • Structure: The molecule possesses a bulky, nonpolar 2,6-dichlorophenyl group. It also features a polar amino alcohol moiety containing both a hydroxyl (-OH) and an amino (-NH2) group.

  • Polarity and Hydrogen Bonding: The hydroxyl and amino groups are capable of acting as both hydrogen bond donors and acceptors. This imparts a significant degree of polarity to the molecule and is the primary driver of its solubility in polar solvents.

  • Overall Character: The combination of a large nonpolar aromatic ring and a polar side chain gives the molecule a moderately polar character. This duality is key to selecting an effective recrystallization solvent system.

Table 1: Physicochemical Properties of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

PropertyValueSource(s)
IUPAC Name 2-amino-1-(2,6-dichlorophenyl)ethan-1-olN/A
CAS Number 150806-18-1[2]
Molecular Formula C₈H₉Cl₂NO[2]
Molecular Weight 206.07 g/mol [2]
Appearance Solid (Typical)

The Core Principle: Strategic Solvent Selection

The "ideal" recrystallization solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration).[4]

A Systematic Approach to Screening

Finding the optimal solvent is often an empirical process, but it can be guided by a logical workflow. The following diagram outlines a decision-making process for solvent screening.

Solvent_Screening_Workflow Figure 1: Solvent Screening Decision Workflow cluster_0 Initial Solubility Test (Room Temp) cluster_1 Hot Solubility Test cluster_2 Crystallization Test cluster_3 Outcome Start Add ~20 mg crude solid to 1 mL solvent CheckSoluble Is the solid soluble at room temp? Start->CheckSoluble Heat Heat mixture to boiling CheckSoluble->Heat No BadSolvent1 POOR SOLVENT (Too soluble) CheckSoluble->BadSolvent1 Yes CheckHotSoluble Is the solid soluble when hot? Heat->CheckHotSoluble Heat->CheckHotSoluble Cool Cool slowly to room temp, then in ice bath CheckHotSoluble->Cool Yes BadSolvent2 POOR SOLVENT (Insoluble) CheckHotSoluble->BadSolvent2 No CheckCrystals Do crystals form? Cool->CheckCrystals Cool->CheckCrystals GoodSolvent GOOD SOLVENT CANDIDATE CheckCrystals->GoodSolvent Yes ConsiderMixed CONSIDER FOR MIXED-SOLVENT SYSTEM CheckCrystals->ConsiderMixed No / Oiling Out BadSolvent1->ConsiderMixed BadSolvent2->ConsiderMixed

Caption: A logical workflow for systematically screening potential recrystallization solvents.

Candidate Solvents for Screening

Based on the analyte's structure, a range of solvents with varying polarities should be tested.[5][6]

Table 2: Candidate Solvents for Recrystallization Screening

SolventClassBoiling Point (°C)Polarity IndexRationale for Screening
Isopropanol Polar Protic82.64.3The alcohol functionality can hydrogen bond with the analyte. Its moderate polarity may provide the desired solubility gradient with temperature.
Ethanol (95%) Polar Protic78.45.2Similar to isopropanol, a strong candidate due to hydrogen bonding. Often used for recrystallizing amino alcohols.[7]
Methanol Polar Protic64.76.6More polar than ethanol; may be too effective a solvent at room temperature, but worth screening.[8]
Water Polar Protic1009.0Unlikely to work as a single solvent due to the nonpolar dichlorophenyl group, but an excellent candidate as an anti-solvent in a mixed system.[9]
Acetonitrile Polar Aprotic81.66.2Lacks hydrogen bond donating ability but is highly polar. May offer a different selectivity profile for impurities.
Ethyl Acetate Polar Aprotic77.14.3A moderately polar solvent. Often used in mixed systems with nonpolar solvents like hexane.[10]
Acetone Polar Aprotic56.05.4A common, volatile solvent that is a good candidate for moderately polar compounds.[11]
Toluene Nonpolar110.62.3The aromatic nature may interact favorably with the dichlorophenyl ring. Low polarity suggests it may not be a good single solvent but could be useful.[8]
Hexane/Heptane Nonpolar~69~0.0Expected to have very low solubility for the analyte. Primarily useful as an anti-solvent in a mixed-solvent system.[5][9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 4.1: Small-Scale Solvent Screening

Objective: To efficiently identify the most promising solvent or solvent pair from the candidate list.

Methodology:

  • Place approximately 20-30 mg of the crude 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol into a small test tube.

  • Add the candidate solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture. Record if the solid dissolves completely.

    • Scientist's Note: If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[4] It may, however, be a good "solvent" for a mixed-solvent system.

  • If the solid is not fully soluble at room temperature, warm the test tube gently in a water or sand bath until the solvent begins to boil. Add more solvent dropwise until the solid just dissolves.

    • Underlying Principle: The goal is to create a saturated solution at the boiling point of the solvent. Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling.[1]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal (if available).

  • Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the outcome: An ideal solvent will show little to no solubility at room temperature but complete solubility at boiling, followed by the formation of a significant amount of crystalline precipitate upon cooling.

Protocol 4.2: Single-Solvent Recrystallization (Bulk Purification)

Objective: To purify the bulk crude material using an identified optimal single solvent.

Methodology:

  • Place the crude solid in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar.

  • Add a small amount of the chosen solvent to the flask, just enough to create a slurry.

  • Heat the flask on a stirring hotplate until the solvent is gently boiling.

  • Gradually add more hot solvent in small portions. Allow the mixture to return to a boil between additions. Continue adding solvent until the solid is completely dissolved.

  • (Optional Hot Filtration): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration into a pre-warmed clean flask to remove them.

    • Causality: This step prevents insoluble impurities from being incorporated into the final crystals. Pre-warming the filtration apparatus prevents premature crystallization of the product on the funnel or filter paper.[1]

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

    • Expertise: Slow cooling is crucial. It allows for the selective formation of a pure crystal lattice, effectively excluding impurities which remain in the solution. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.[1]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 4.3: Mixed-Solvent Recrystallization

Objective: To purify the compound when no single solvent is suitable. This typically involves a "good" solvent where the compound is highly soluble and a "poor" anti-solvent where it is not. A common pair for this analyte might be Ethanol (good solvent) and Water (anti-solvent).

Methodology:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask, following steps 1-4 from Protocol 4.2.

  • While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise with constant swirling.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

    • Underlying Principle: The addition of the anti-solvent decreases the overall solvating power of the system, forcing the desired compound out of solution.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly, as described in Protocol 4.2 (steps 6-10). The subsequent steps of cooling, collection, and drying are identical.

Troubleshooting Common Issues

Table 3: A Guide to Troubleshooting Recrystallization

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Re-heat the solution to dissolve the oil, then add more solvent before attempting to cool again. / Try a lower-boiling point solvent.
No Crystal Formation Too much solvent was used. / The solution is not sufficiently supersaturated. / The rate of cooling is too slow.Boil off some of the solvent to increase the concentration. / Scratch the inner wall of the flask with a glass rod. / Add a seed crystal. / Cool in an ice bath.
Poor/Low Recovery Too much solvent was used. / The compound has significant solubility in the cold solvent. / Crystals were filtered before crystallization was complete.Ensure the minimum amount of hot solvent was used. / Ensure the solution is thoroughly cooled in an ice bath before filtration. / Recover a second crop of crystals by evaporating some solvent from the mother liquor.
Colored Impurities in Crystals The impurity is co-crystallizing with the product. / The crystals were not washed properly.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. / Ensure the collected crystals are washed with fresh, ice-cold solvent.

Conclusion

The purification of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol by recrystallization is a highly effective method when approached systematically. The success of the procedure is not merely in the execution of steps, but in understanding the physicochemical interplay between the analyte and the solvent system. By carefully selecting a solvent based on the principles of polarity and solubility, and by controlling key parameters such as cooling rate, researchers can consistently obtain a high-purity crystalline product suitable for downstream applications in research and drug development.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Scribd.
  • Unknown Source. Polarity of Solvents.
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center.
  • University of Rochester. Solvents and Polarity - Department of Chemistry.
  • Royal Society of Chemistry. (2021, September).
  • U.S. Environmental Protection Agency. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties.
  • BOC Sciences. Amino Alcohol Synthesis Service.
  • Google Patents.
  • Journal of the American Chemical Society. The Synthesis of Some Amino Alcohols.
  • MilliporeSigma. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method.
  • Advanced ChemBlocks. 2-amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride.
  • SciHorizon. (2025, February 2).
  • BLDpharm. 150806-18-1|2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol.
  • University of Rochester.
  • PubChem. 1-(2,6-Dichlorophenyl)ethanol.
  • ResearchGate. (PDF) 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol.
  • Benchchem. An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
  • ACS Publications. (2019, September 18). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective.
  • European Patent Office.
  • Echemi. 2-amino-1-(2,4-dichlorophenyl)

Sources

Application Note: Structural Elucidation of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise molecular structure is critical for its biological activity and for ensuring the purity and quality of any resulting drug products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1][2] This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the spectral features, present a comprehensive experimental protocol, and offer a complete spectral assignment.

The core of this guide is to not only present the data but to explain the rationale behind the spectral patterns observed. The presence of a chiral center, a substituted aromatic ring, and exchangeable protons (hydroxyl and amine) makes the NMR spectrum of this molecule particularly instructive.

Molecular Structure and Numbering

For clarity throughout this document, the atoms of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol are numbered as follows:

Caption: Molecular structure and atom numbering for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. These predictions are based on established substituent effects and data from analogous compounds. The typical solvent for such analysis is deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). For this note, we will reference predicted values in CDCl₃.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H7~ 5.0 - 5.2ddJ(H7,H8a) ≈ 8.5, J(H7,H8b) ≈ 3.5
H8a~ 3.1 - 3.3ddJ(H8a,H8b) ≈ 13.0, J(H7,H8a) ≈ 8.5
H8b~ 2.9 - 3.1ddJ(H8a,H8b) ≈ 13.0, J(H7,H8b) ≈ 3.5
H3, H5~ 7.3 - 7.4dJ(H3,H4) = J(H5,H4) ≈ 8.0
H4~ 7.1 - 7.2tJ(H4,H3) = J(H4,H5) ≈ 8.0
OHVariable (broad s)s (broad)-
NH₂Variable (broad s)s (broad)-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135
C7~ 70 - 75CH (positive)
C8~ 45 - 50CH₂ (negative)
C1~ 138 - 142C (absent)
C2, C6~ 130 - 135C (absent)
C3, C5~ 128 - 130CH (positive)
C4~ 127 - 129CH (positive)

Spectral Analysis and Rationale

¹H NMR Spectrum
  • Aromatic Region (7.1 - 7.4 ppm): The 2,6-dichloro substitution pattern results in a symmetrical aromatic system. The two protons at positions 3 and 5 (H3, H5) are chemically equivalent and will appear as a doublet due to coupling with H4. The single proton at position 4 (H4) will appear as a triplet, coupling to both H3 and H5. The electron-withdrawing nature of the chlorine atoms deshields these protons, shifting them downfield.

  • Benzylic Proton (H7, ~5.0 - 5.2 ppm): This proton is attached to a carbon bearing both a hydroxyl group and the dichlorophenyl ring. Both are electron-withdrawing, leading to a significant downfield shift. H7 is a chiral center, and the adjacent C8 protons (H8a and H8b) are diastereotopic. Therefore, H7 will couple to both H8a and H8b with different coupling constants, resulting in a doublet of doublets (dd).

  • Methylene Protons (H8a, H8b, ~2.9 - 3.3 ppm): As mentioned, the C8 protons are diastereotopic due to the adjacent chiral center at C7. They will have different chemical shifts and will couple to each other (geminal coupling) and to H7 (vicinal coupling). This results in two separate signals, each appearing as a doublet of doublets.

  • Exchangeable Protons (OH, NH₂): The signals for the hydroxyl and amine protons are typically broad and their chemical shifts are highly dependent on concentration, temperature, and solvent.[3] They often do not show coupling to adjacent protons due to rapid chemical exchange.

¹³C NMR Spectrum
  • Aliphatic Carbons (C7, C8): The C7 carbon, bonded to the electronegative oxygen atom, is significantly deshielded and appears around 70-75 ppm. The C8 carbon, attached to the nitrogen of the amino group, is found further upfield at approximately 45-50 ppm.

  • Aromatic Carbons:

    • C1 (~138-142 ppm): This is the ipso-carbon, directly attached to the ethan-1-ol side chain.

    • C2, C6 (~130-135 ppm): These carbons are directly bonded to the highly electronegative chlorine atoms, causing a strong downfield shift.

    • C3, C5 and C4 (~127-130 ppm): These carbons are less affected by the substituents and appear in the typical aromatic region. Due to symmetry, C3 and C5 are equivalent.

Experimental Protocols

A self-validating system for NMR analysis requires meticulous sample preparation and the use of appropriate experimental parameters.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol for ¹H NMR, and 50-75 mg for ¹³C NMR.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a good first choice, but DMSO-d₆ can be used if solubility is an issue. Use approximately 0.6-0.7 mL of solvent.[4][5]

  • Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Gentle vortexing or sonication may be required.

  • Filtering: To ensure a homogenous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak.[6]

Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT-135)
  • Instrument Setup: Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2 seconds.

  • DEPT-135:

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.[7][8]

    • CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) are not observed in DEPT spectra.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC)

For unambiguous assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton (¹H-¹H) couplings.

    • Cross-peaks will appear between signals of coupled protons. For this molecule, expect cross-peaks between H7 and H8a/H8b, and between H3/H5 and H4.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • A cross-peak will be observed for each C-H bond, connecting the proton chemical shift to the carbon chemical shift. This is the most reliable way to assign carbons with attached protons.

Workflow for Structural Elucidation

G cluster_0 Data Acquisition cluster_1 Spectral Analysis A Sample Preparation B 1D NMR (1H, 13C, DEPT-135) A->B C 2D NMR (COSY, HSQC) B->C D Assign 1H Spectrum - Integration - Multiplicity - Chemical Shift B->D E Assign C-types from DEPT-135 (CH, CH2, CH3) B->E F Correlate H-H couplings using COSY C->F G Correlate C-H one-bond connections using HSQC C->G D->F D->G E->G H Final Structure Confirmation F->H G->H

Caption: Workflow for the complete NMR-based structural elucidation of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol.

Conclusion

This application note outlines a comprehensive approach for the complete ¹H and ¹³C NMR spectral assignment of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. By combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR experiments, a full and unambiguous structural characterization can be achieved. The provided protocols are designed to be self-validating, ensuring high-quality, reproducible data. This detailed structural information is paramount for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical industry.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved February 21, 2026, from [Link]

  • Creative Biostructure. (2025, March 27). Types of 2D NMR Experiments. [Link]

  • Oreate AI. (2026, February 3). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. [Link]

  • SpectraBase. (n.d.). 2-Amino-1-phenylethanol, 3tms - Optional[13C NMR] - Chemical Shifts. Retrieved February 21, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 21, 2026, from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 21, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic letters, 10(13), 2947–2950. [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. Retrieved February 21, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769). [Link]

  • Kricheldorf, H. R. (1981). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Organic Magnetic Resonance, 15(2), 162-167. [Link]

  • Nasirullah, Islam, N. U., Tahir, M. N., & Khan, I. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o273. [Link]

  • Tamura, K., Tsuchiya, Y., & Ueda, T. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1989. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 21, 2026, from [Link]

  • Zhang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 3012-3018. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved February 21, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2023, June 9). DEPT Carbon NMR Spectroscopy. [Link]

  • SpectraBase. (n.d.). 2,2-DICHLOR-1-PHENYLETHANOL - Optional[13C NMR] - Chemical Shifts. Retrieved February 21, 2026, from [Link]

  • Hans J. Reich. (n.d.). 1H NMR Coupling Constants. Retrieved February 21, 2026, from [Link]

  • University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved February 21, 2026, from [Link]

  • University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved February 21, 2026, from [Link]

  • Allery, C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved February 21, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Retrieved February 21, 2026, from [Link]

Sources

Extraction of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Recovery Extraction of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol from Biological Matrices

Executive Summary

This guide details the extraction and quantification of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (hereafter referred to as 2-ADCP-OH ) from complex biological matrices (plasma, serum, urine).[1][2][3][4]

2-ADCP-OH is a critical structural motif found as a metabolite or synthetic intermediate of


-adrenergic agonists (e.g., Guanfacine analogs) and specific 

-amino alcohol derivatives.[1][2][3] Its extraction presents a unique bioanalytical challenge: it possesses a polar, ionizable primary amine (

) alongside a lipophilic, sterically hindered 2,6-dichlorophenyl ring .[1][3][4]

This protocol prioritizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) as the "Gold Standard" for regulatory-grade validation (FDA M10 compliance), offering superior cleanliness and recovery (>85%).[1][3][4] A secondary Liquid-Liquid Extraction (LLE) protocol is provided for high-throughput screening.[1][2][3][4]

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful extraction.[4] The 2,6-dichloro substitution creates a "greasy" hydrophobic shield, while the ethanolamine tail remains highly polar.[1]

PropertyValue (Est.)Bioanalytical Implication
Structure

-amino alcohol
Dual functionality: Amine (Basic) + Alcohol (Polar).[1][2][3][4]
Molecular Weight ~206.07 g/mol Low mass; requires clean background to avoid interference.[1][4]
pKa (Amine) ~9.2Positively charged at physiological pH (7.4).[1][3][4]
LogP (Neutral) ~1.8 – 2.1Moderately lipophilic when deprotonated (pH > 11).[1][3][4]
LogD (pH 7.4) ~ -0.5Hydrophilic in plasma; difficult to retain by Reverse Phase alone.[1][2][3][4]

Method Selection Strategy

The following decision matrix explains the logic behind selecting MCX SPE over standard Protein Precipitation (PPT).

MethodSelection Start Biological Sample (Plasma/Urine) Prop Analyte Properties: Basic (pKa 9.2) + Lipophilic Ring Start->Prop Choice Extraction Strategy Prop->Choice PPT Protein Precipitation (PPT) Choice->PPT Fast/Dirty LLE Liquid-Liquid Extraction (LLE) Choice->LLE Cost-effective SPE Mixed-Mode SPE (MCX) Choice->SPE Robust/Regulated Result_PPT High Matrix Effect (Phospholipids remain) PPT->Result_PPT Result_LLE Good Recovery Requires pH > 10 LLE->Result_LLE Result_SPE Best Cleanliness Removes Phospholipids SPE->Result_SPE

Figure 1: Decision matrix for extraction methodology based on analyte properties.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)[1][2][3][4]

Objective: Isolate the cationic amine while washing away neutral interferences (lipids) and acidic matrix components.[1][3][4] Mechanism: Retention via ionic interaction (amine + sulfonate) AND hydrophobic interaction (phenyl ring + sorbent backbone).[1][3][4]

Materials:
  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Evolute Express CX).[1][2][3] 30 mg / 1 mL cartridge or 96-well plate.[1][2][3]

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).[1][3][4]

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[1][3][4][5][6]
    
Step-by-Step Workflow:
  • Sample Pre-treatment:

    • Aliquot 100 µL plasma/urine.[1][3][4][5]

    • Add 10 µL Internal Standard (IS) working solution.

    • Add 300 µL of 2% Formic Acid (aq) .

    • Why: Acidifying the sample ensures the amine is fully protonated (

      
      ) to bind to the cation exchange sorbent.[4] It also disrupts protein binding.[1][4]
      
    • Vortex 30s; Centrifuge at 10,000 x g for 5 min to pellet particulates.

  • Conditioning:

    • 1 mL Methanol.[1][4][5][6]

    • 1 mL Water.[1][4]

  • Loading:

    • Load the pre-treated supernatant (~400 µL) onto the SPE plate.[4]

    • Flow rate: ~1 mL/min (gravity or low vacuum).[1][3][4]

    • Mechanism:[1][2][3][4][7] 2-ADCP-OH binds via ion exchange.[1][2][3][4] Neutrals bind via hydrophobicity.[1][4]

  • Wash 1 (Acidic/Aqueous):

    • 1 mL 2% Formic Acid in Water .[1][3][4]

    • Why: Removes proteins, salts, and hydrophilic interferences. The analyte remains locked ionically.[4][6]

  • Wash 2 (Organic/Neutral):

    • 1 mL 100% Methanol .

    • Critical Step: This removes neutral lipids and hydrophobic matrix components.[1][4] Since the analyte is locked by charge, it will not wash off in 100% MeOH.

  • Elution:

    • 2 x 250 µL 5%

      
       in Methanol .
      
    • Why: High pH deprotonates the amine (neutralizes charge), breaking the ionic bond.[4] The organic solvent overcomes the hydrophobic retention.[4]

  • Post-Elution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

SPE_Workflow cluster_0 MCX Mechanism Step1 LOAD (pH 2) Analyte (+) Interference (N) Step2 WASH (MeOH) Removes Neutrals (N) Analyte (+) stays locked Step1->Step2 Step3 ELUTE (pH 11) Analyte (0) releases Step2->Step3

Figure 2: The "Lock and Wash" mechanism of MCX extraction.

Protocol B: Liquid-Liquid Extraction (LLE)

Objective: Cost-effective extraction for high-throughput environments. Mechanism: pH manipulation to render the amine neutral, driving it into an organic solvent.

Step-by-Step Workflow:
  • Sample Pre-treatment:

    • Aliquot 100 µL plasma.[1][3][4][5]

    • Add 10 µL IS.

    • Add 200 µL Borate Buffer (pH 10.5) or 0.1 M NaOH .[1][3][4]

    • Why: We must exceed the pKa (9.[1][4]2) by ~2 units to ensure >99% of the analyte is in the neutral (uncharged) state.[3][4]

  • Extraction:

    • Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1][2][3][4]

    • Note: MTBE is preferred for cleaner extracts; Ethyl Acetate extracts more polar interferences.[1][4]

    • Shake/Vortex vigorously for 10 minutes.

  • Phase Separation:

    • Centrifuge at 4,000 x g for 10 min.

    • Flash freeze the aqueous (bottom) layer (dry ice/acetone bath) or simply pipette off the top organic layer.[1][3][4]

  • Dry Down:

    • Transfer organic layer to a clean plate.[1][4]

    • Evaporate to dryness.[1][4]

    • Reconstitute.[1][4]

LC-MS/MS Conditions

Due to the 2,6-dichloro group, the analyte has sufficient retention on standard C18 columns, but a Biphenyl phase offers superior selectivity for the aromatic ring.

  • Column: Kinetex Biphenyl or C18 (2.1 x 50 mm, 1.7 µm).[1][3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Gradient:

    • 0.0 min: 5% B[1][2][3][4]

    • 0.5 min: 5% B[1][2][3][4]

    • 3.0 min: 95% B[1][2][3][4]

    • 4.0 min: 95% B[1][2][3][4]

  • Detection: Positive ESI (

    
    ).[1][3][4]
    
  • MRM Transitions (Example):

    • Precursor: ~206.1

      
       (
      
      
      
      )[1][3][4]
    • Fragment 1 (Quant): ~188.1 (Loss of

      
      )[1][3][4]
      
    • Fragment 2 (Qual): ~159.0 (Dichlorophenyl cation)[1][3][4]

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is working (Self-Validation), include these checks:

  • Recovery Check: Compare the peak area of a pre-extraction spike vs. a post-extraction spike.

    • Target: >80% for SPE; >70% for LLE.[1][4]

  • Matrix Effect (ME): Compare post-extraction spike vs. neat solution.

    • Target: 85-115%.[1][2][3][4] If ME < 85% (Supression), improve the Wash 2 step in SPE (use 5% IPA in MeOH).[1][3][4]

  • Phospholipid Monitoring: Monitor transitions 184>184 (Phosphatidylcholines) to ensure they do not co-elute with the analyte.

References

  • FDA M10 Bioanalytical Method Validation Guidance. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][8] Link

  • Biotage Application Note. (2023). General Approach to the Extraction of Basic Drugs from Biological Fluids Using Mixed-Mode SPE.[1][2][3][6][9]Link[1][3][4]

  • Sigma-Aldrich (Merck). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.[1][2][3][4]Link

  • PubChem. 1-(2,6-Dichlorophenyl)ethanol Compound Summary. (Used for physicochemical estimation).[1][3][4] Link[1][3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Aqueous Stability Profile of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

[1][2]

Executive Summary & Core Directives

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (often identified as a deacetylated metabolite or "Impurity L" of Clenbuterol) presents a specific set of stability challenges defined by its benzylic amino-alcohol motif . Unlike simple aliphatic amines, this molecule is susceptible to oxidative degradation and pH-dependent solubility issues that can ruin quantitative experiments.[1][2]

The "Golden Rules" of Handling
  • pH is Critical: The molecule is stable and soluble in acidic media (pH 2–5). It rapidly degrades and precipitates in alkaline environments (pH > 8).[2]

  • Oxidation Risk: The benzylic position is prone to oxidation.[2] Solutions exposed to air will yellow over time.[2]

  • Light Sensitivity: Strictly protect from UV/VIS light.[2] Photolytic dechlorination is a known degradation pathway for polychlorinated aromatics.[2]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the molecule's "pain points" requires looking at its structure.[2]

PropertyValue / DescriptionImplication for Stability
Structure Phenylethanolamine core with 2,6-dichloro substitution.[1][2][3]Steric hindrance from chlorines protects the ring, but the side chain remains vulnerable.
pKa (Amine) ~9.0 - 9.5 (Basic)At neutral pH (7.0), it exists in equilibrium between cationic and neutral forms.[1][2]
pKa (Alcohol) ~14 (Neutral)Acts as a weak H-bond donor; negligible ionization in water.[1][2]
Solubility High in acidic buffers (as HCl salt); Low in basic buffers (as free base).[1][2]Risk: Precipitation in phosphate-buffered saline (PBS) if pH > 7.[1][2]4.

Detailed Stability Modules

Module A: pH-Dependent Stability & Solubility

The most common user error is dissolving this compound in neutral or basic buffers (like PBS pH 7.[1][2]4) for stock solutions.

  • The Mechanism: In basic conditions, the free amine is nucleophilic and can react with dissolved CO₂ (forming carbamates) or undergo oxidative deamination. Furthermore, the free base is poorly soluble, leading to "crashing out" that looks like degradation in HPLC analysis.

  • The Protocol: Always prepare stock solutions in 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4-5) .

Module B: Oxidative & Photolytic Degradation

The benzylic carbon (adjacent to the ring) is an "electron sink." Under UV light or in the presence of reactive oxygen species (ROS), this bond weakens.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation risks: Oxidative Deamination (to the ketone) and Photolytic Dechlorination .

StabilityPathwaysTarget2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol(Intact Molecule)KetoneAminoketone Derivative(Oxidation Product)Target->KetoneOxidation (Air/High pH)DechloroMonochloro Analog(Photolytic Product)Target->DechloroUV Light (hν)DimerOxazolidinone/Dimer(Carbonate/Aldehyde Reaction)Target->DimerAldehydes/CO2 present

Figure 1: Primary degradation pathways.[1] Note that the formation of the aminoketone is accelerated by basic pH and air exposure.

Troubleshooting Guide

Symptom: HPLC peak area is decreasing, but no new peaks are visible.

  • Diagnosis: Precipitation.

  • Root Cause: The pH of your diluent is likely too high (> pH 7), causing the free base to stick to the vial walls or precipitate.

  • Solution: Acidify your sample with 0.1% Formic Acid.[2] Ensure the final organic content (Methanol/Acetonitrile) is at least 5-10% to aid solubility.[1][2]

Symptom: Solution turns faint yellow/brown.[2]

  • Diagnosis: Oxidation (Quinone-like formation).[1][2][4]

  • Root Cause: Storage in clear glass or headspace air exposure.[2]

  • Solution: This is irreversible.[2] Discard solution. For future stocks, sparge solvents with Nitrogen/Argon and store in amber vials.

Symptom: Split peaks in HPLC.

  • Diagnosis: Solvent mismatch or Column Overload.[2]

  • Root Cause: Injecting a high-organic stock into a high-aqueous initial gradient, or strong ionic interaction with silanols.[1][2]

  • Solution: Use an end-capped C18 column (e.g., Phenomenex Gemini or Waters XBridge) capable of high pH stability, or add an ion-pairing agent (like TFA) if using low pH methods.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (1 mg/mL)
  • Weighing: Weigh 10 mg of substance into a 10 mL Amber volumetric flask.

  • Solvent Choice:

    • Preferred: Methanol containing 0.1% Formic Acid.[2]

    • Alternative: 50:50 Acetonitrile:Water (with 0.1% Formic Acid).[1][2]

  • Dissolution: Sonicate for 5 minutes. Ensure no particulate matter remains.[2]

  • Storage: Aliquot into amber HPLC vials with PTFE-lined caps. Store at -20°C.

    • Shelf Life: 6 months at -20°C; 1 week at 4°C.[1][2]

Protocol B: Forced Degradation Test (Quick Check)

Use this to validate your analytical method's specificity.[2]

ConditionProcedureExpected Result
Acid Stress 0.1 N HCl, 60°C, 4 hoursStable (< 5% degradation).[1][2]
Base Stress 0.1 N NaOH, 60°C, 1 hourLabile (> 20% degradation). Look for ketone peak.
Oxidation 3% H₂O₂, RT, 2 hoursLabile . Significant degradation expected.[2]
Photostability UV Light (254 nm), 24 hoursLabile .[2] Dechlorination products likely.[2]

Analytical Decision Tree (Graphviz)

Use this flow to select the correct HPLC conditions for your stability study.

MethodSelectionStartStart: Select HPLC MethodQ1Is MS detection required?Start->Q1MS_YesYes (LC-MS/MS)Q1->MS_YesMS_NoNo (UV only)Q1->MS_NoBuffer_MSBuffer: 10mM Ammonium Formate (pH 3.5)Column: C18 (e.g., Kinetex)MS_Yes->Buffer_MSIssueProblem: Tailing Peaks?Buffer_MS->IssueBuffer_UVBuffer: Phosphate (pH 2.5) + 0.1% TEAColumn: C18 or C8MS_No->Buffer_UVBuffer_UV->IssueFixAdd Ion Pairing Agent(e.g., 0.05% TFA or HFBA)Issue->Fix

Figure 2: Method Development Decision Tree. Note that TFA suppresses MS signal; use Formic Acid for MS applications.[2]

Frequently Asked Questions (FAQ)

Q: Can I store the solution in plastic (PP) tubes? A: It is not recommended for long-term storage. While the molecule isn't highly lipophilic (logP ~2.7), benzylic amines can adsorb to certain plastics. Use Amber Borosilicate Glass (Type I) to prevent adsorption and light damage.[2]

Q: I see a second peak appearing at RRT 0.9 after 24 hours in the autosampler. What is it? A: This is likely the oxidized ketone derivative .[2] If your autosampler is not cooled, the temperature (ambient) combined with the air in the vial headspace accelerates oxidation. Set autosampler temperature to 4°C.

Q: Is this molecule hygroscopic? A: As a hydrochloride salt, yes.[2] It will absorb moisture from the air, which alters the weighing accuracy. Always equilibrate the vial to room temperature before opening and weigh quickly.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[2]

  • Clenbuterol Degradation Studies. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl. (Demonstrates the lability of the phenylethanolamine class in alkaline conditions). Drug Research, 2020.[2]

  • Beta-Amino Alcohol Chemistry. Degradation of poly(β-amino ester) gels... (Provides context on the hydrolysis and stability of beta-amino esters/alcohols). PubMed Central.[2]

  • Photostability of Chlorinated Aromatics. Photochemical degradation of chlorophenols.[2] (Relevant for the dechlorination mechanism). EPA Archives.[2]

Removing impurities from crude 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-26DC-001

Status: Open Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Troubleshooting for Crizotinib Intermediate Scaffolds[1][2]

Overview

Welcome to the technical support hub for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol . This compound is a critical chiral building block, most notably serving as the "western" fragment of the ALK inhibitor Crizotinib .[2]

The 2,6-dichloro substitution pattern on the phenyl ring creates significant steric hindrance and electronic deactivation, making this molecule prone to specific synthetic pitfalls—primarily hydrodechlorination (loss of chlorine) and difficult crystallization due to rotameric or conformational locking.[2]

This guide is structured as a series of "Support Tickets" addressing the most frequent failure modes reported by process chemists.

Module 1: Chemical Purity (The "Crude" Reality)

Ticket #101: "My product contains a 'des-chloro' impurity."

User Report: I synthesized the crude amine via hydrogenation of the nitro-alcohol precursor. LCMS shows a peak with M-34 mass difference.[1][2] It’s about 5-10% of the mixture.[1]

Diagnosis: You are experiencing Hydrodechlorination .[2][3] This is the most common failure mode when reducing nitro compounds attached to chlorinated aromatic rings.[2] Standard Palladium on Carbon (Pd/C) catalysts will readily cleave the Ar-Cl bond under hydrogen atmosphere.[1][2]

The Fix (Causality-Driven): You must decouple the nitro-reduction from the aryl-chloride stability.

  • Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) (sulfided or non-sulfided) or Raney Nickel .[1][2] Platinum is far less active toward aryl-chloride hydrogenolysis than Palladium.[1][2]

  • Chemical Reduction: If catalytic hydrogenation is unavoidable, add a poisoning agent (e.g., thiophene) or switch to a chemical reductant like Iron/Ammonium Chloride (Fe/NH₄Cl) or Sodium Borohydride (NaBH₄) with a metal salt catalyst (e.g., NiCl₂).[1][2]

Ticket #102: "The crude oil is dark and will not crystallize."

User Report: After workup, I have a viscous orange/brown oil. NMR shows the product is there, but it refuses to solidify.[2]

Diagnosis: The free base of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol often exists as an oil or low-melting solid due to hydrogen bonding networks and impurities (oligomers/aldehydes) disrupting the lattice.[1][2]

The Protocol: Acid-Base "Reset" & Salt Formation Do not attempt to crystallize the free base directly from a dirty crude. Convert it to the Hydrochloride (HCl) salt to purge non-basic impurities.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) (5-10 volumes).

  • Acidification: Cool to 0–5°C. Slowly sparge dry HCl gas or add TMS-Cl/Methanol (in situ HCl generation) until pH < 2.

  • Precipitation: The HCl salt should crash out as a white/off-white solid.[1]

    • Troubleshooting: If it oils out, heat the mixture to reflux (dissolve the oil) and cool very slowly (10°C/hour) with vigorous stirring.

  • Filtration: Collect the solid. Wash with cold MTBE.[1][2]

  • Liberation (Optional): If you need the free base, suspend the pure salt in water/DCM and adjust pH to 10-11 with NaOH.[1][2]

Module 2: Stereochemical Purity (The "Chiral" Problem)

Ticket #201: "Enantiomeric Excess (ee) is stuck at 85%."

User Report: Targeting the (R)-enantiomer for Crizotinib synthesis. The asymmetric reduction gave 85% ee.[2] Recrystallization isn't upgrading it.

Diagnosis: Racemic crystals can form a "solid solution" where the minor enantiomer is trapped in the lattice of the major one. You need a Resolving Agent that forms diastereomeric salts with significantly different solubility profiles.

The Protocol: Classical Resolution For 2-amino-1-phenylethanol derivatives, Tartaric Acid and Mandelic Acid are the gold standards.[1][2]

ParameterCondition
Resolving Agent (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) or (S)-Mandelic Acid
Solvent System Ethanol/Water (9:1) or Methanol/Acetonitrile
Stoichiometry 0.5 to 1.0 equivalents of acid per mole of amine.[1][2]
Temperature Dissolve at reflux (65-75°C); Cool to ambient over 4-6 hours.

Self-Validating Step: After filtration, take a small sample of the wet cake.[1] Neutralize it in a vial (NaOH/DCM) and run chiral HPLC.

  • Success: ee > 98%.[1][2]

  • Failure:[1][2][4] ee < 95%.[1][2][5] Action: Recrystallize the salt again from pure Ethanol before neutralizing.

Module 3: Visual Troubleshooting

Diagram 1: Impurity Origin Pathway

Caption: Tracking the genesis of critical impurities during the synthesis of the 2,6-dichloroethanolamine scaffold.

ImpurityPathways Start 2,6-Dichlorobenzaldehyde Nitro Nitro-Aldol Intermediate Start->Nitro + Nitromethane Imp_Aldehyde Residual Aldehyde (Unreacted) Start->Imp_Aldehyde Incomplete Conv. Crude Crude Amine Product Nitro->Crude Reduction (H2/Cat) Imp_Dechlor Des-chloro Impurity (Over-reduction) Nitro->Imp_Dechlor Pd/C Catalyst (Side Reaction) Imp_Dimer Imine Dimers (Incomplete Red.) Nitro->Imp_Dimer Low H2 Pressure

Diagram 2: Purification Logic Tree

Caption: Decision matrix for processing the crude reaction mixture based on physical state and purity requirements.

PurificationLogic Input Crude Reaction Mixture Check1 Is De-chloro Impurity > 1%? Input->Check1 Action_Reject CRITICAL FAILURE Cannot Purify efficiently. Restart with Pt/C catalyst. Check1->Action_Reject Yes Step_Extract Acid/Base Extraction (Remove neutrals) Check1->Step_Extract No Check2 Physical State? Step_Extract->Check2 State_Solid Recrystallize Free Base (Toluene/Heptane) Check2->State_Solid Solid State_Oil Form HCl Salt (IPA/HCl) Check2->State_Oil Oily/Sticky Check3 Chiral Purity (ee%)? State_Solid->Check3 State_Oil->Check3 Action_Res Chiral Resolution (Tartaric Acid) Check3->Action_Res < 98% ee Final Pure API Intermediate Check3->Final > 99% ee Action_Res->Final

Summary of Physicochemical Data

PropertyValue / Note
Molecular Formula C₈H₉Cl₂NO
Solubility (Free Base) Soluble in MeOH, DCM, EtOAc.[1][2] Insoluble in Water, Heptane.[2]
Solubility (HCl Salt) Soluble in Water, hot MeOH.[1][2] Insoluble in MTBE, cold IPA.[2]
pKa (Conjugate Acid) ~9.0 (Typical for primary alkyl amines).[1][2]
Critical Handling Avoid strong bases > pH 12 for prolonged periods to prevent potential retro-Henry reactions or degradation.[1]

References

  • Pfizer Inc. (2013).[1][2] Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol. CN103319311A.[1][2]

  • Daicel Chemical Industries. (1999).[1][2] Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP0924193A1.[2]

  • Vertex Pharmaceuticals. (2012).[1][2] Crizotinib containing compositions. EP2620140A1.[1][2]

  • Royal Society of Chemistry. (2016).[1][2] Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides. Catalysis Science & Technology.

  • Sigma-Aldrich. (n.d.).[1][2] {2-[(2,6-Dichlorophenyl)amino]phenyl}methanol pharmaceutical impurity standard.

Sources

Technical Support Center: Troubleshooting 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol CAS Registry Number: (Related to 14299-47-9 for the HCl salt) Target Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary: The "Steric-Labile" Paradox

Synthesizing 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol presents a classic organic chemistry paradox: the 2,6-dichloro substitution provides immense steric hindrance (blocking reagents) while simultaneously being electronically labile (prone to hydrogenolysis/dechlorination).

Low purity in this reaction typically stems from three competing failure modes:

  • Dechlorination: Loss of chlorine atoms during hydrogenation (Impurity A).

  • Incomplete Reduction: The steric bulk protects the ketone/nitro group from the catalyst (Impurity B).

  • Dimerization: The free amine reacts with the unreduced ketone intermediate to form Schiff bases (Impurity C).

This guide provides a diagnostic framework to identify these impurities and field-proven protocols to eliminate them.

Diagnostic Hub: Identify Your Impurity

Before adjusting your protocol, match your analytical data (LC-MS / NMR) to the profiles below.

Impurity TypeLC-MS Signature (Relative to Product M)NMR Signature (

H)
Root Cause
A. Des-Chloro Analog [M-34] or [M-36] (Loss of Cl, gain of H)Loss of aromatic singlet integration; appearance of triplet/doublet pattern in aromatic region.Over-active Hydrogenation. Pd/C is cleaving the C-Cl bond.
B. Amino-Ketone [M-2] (2 mass units lower)Missing benzylic -CH(OH)- signal (~4.8-5.0 ppm). Presence of ketone carbon in

C (~195 ppm).
Incomplete Reduction. Steric hindrance is blocking the catalyst surface.
C. Schiff Base Dimer [2M - 18] (Dimer minus water)Complex aromatic region; broadening of peaks.High Concentration/Temp. Free amine reacting with intermediate ketone.
D. Nitrile/Oxime [M-4] or [M-2] (If via Henry Route)Missing amine protons; presence of oxime -OH or nitrile carbon (~118 ppm).Dehydration of intermediate or incomplete reduction of oxime.

Troubleshooting Guides (Q&A)

Module 1: Preventing Dechlorination (The "Missing Chlorine" Issue)

Q: I am using 10% Pd/C for hydrogenation, but I see significant amounts of the mono-chloro impurity. How do I stop this?

A: The 2,6-dichloro motif is highly susceptible to oxidative addition by Palladium, leading to hydrogenolysis. Standard Pd/C is often too active for this substrate.

Corrective Actions:

  • Switch Catalyst (Gold Standard): Replace Pd/C with Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur acts as a poison, selectively inhibiting the high-energy sites responsible for C-Cl bond cleavage while allowing C=O or C=N reduction to proceed [1].

  • Use Raney Nickel: If Pt(S)/C is unavailable, Raney Nickel is generally less prone to dehalogenation than Pd under mild conditions, though it requires careful pH control.

  • Add an Inhibitor: If you must use Pd/C, add a catalyst poison to the reaction mixture.

    • Protocol: Add Ethylenediamine or Morpholine (0.5 - 1.0 eq relative to catalyst metal). These amines bind to the catalyst surface, reducing its propensity to attack the aryl chloride [2].

  • Acid Control: Avoid acidic media during hydrogenation. Protonation of the leaving group accelerates dehalogenation. Run the reaction in neutral or slightly basic (e.g., K2CO3 buffered) methanol.

Module 2: Overcoming Steric Hindrance (The "Stall")

Q: The reaction stalls at 80% conversion. I have unreacted ketone left, but increasing temperature causes impurities. Why?

A: The "ortho effect" of the 2,6-dichloro groups creates a "steric wall" that prevents the ketone carbonyl from lying flat against the heterogeneous catalyst surface.

Corrective Actions:

  • Switch to Chemical Reduction: Move away from catalytic hydrogenation for the ketone reduction step.

    • Reagent: Use Sodium Borohydride (NaBH4) in Methanol/THF. The small hydride ion (

      
      ) can penetrate the steric shield better than the substrate can adsorb onto a metal surface.
      
    • Warning: If reducing a nitro group simultaneously, NaBH4 is insufficient. You may need a two-step approach: Hydrogenate the nitro to amine (using Pt/C), then reduce the ketone with NaBH4.

  • Lewis Acid Activation: If using NaBH4, add CeCl3·7H2O (Luche Reduction conditions). The Cerium coordinates to the carbonyl oxygen, making it more electrophilic and mitigating steric repulsion [3].

Module 3: Purification & Isolation

Q: My crude product is a dark oil that won't crystallize. How do I purify this?

A: Amino alcohols often form "oils" due to hydrogen bonding networks. The 2,6-dichloro group adds lipophilicity, making water solubility low but "greasiness" high.

Corrective Actions:

  • HCl Salt Formation: Do not try to isolate the free base.

    • Dissolve the crude oil in dry Ethyl Acetate or Isopropyl Acetate.

    • Cool to 0°C.

    • Add HCl in Isopropanol (1.1 eq) dropwise. The hydrochloride salt should precipitate as a white solid, leaving non-basic impurities (like unreacted ketone or de-chloro neutrals) in the mother liquor.

  • Acid-Base Extraction:

    • Dissolve crude in 1M HCl (Aqueous).

    • Wash with Dichloromethane (DCM) x2. This removes non-basic impurities (dimers, ketones).

    • Basify aqueous layer to pH 10 with NaOH.

    • Extract product into DCM.

Field-Proven Protocol: The Two-Stage Hybrid Route

This protocol minimizes risks by separating the reduction steps, avoiding the "all-in-one" hydrogenation pitfalls.

Step 1: Chemical Reduction of the Ketone (If starting from Amino-Ketone)

  • Reagents: Amino-ketone HCl salt (1.0 eq), NaBH4 (2.0 eq), Methanol (10V).

  • Procedure:

    • Cool solution of Amino-ketone in MeOH to 0°C.

    • Add NaBH4 portion-wise (exothermic).

    • Stir at 0°C -> RT for 2 hours.

    • Quench: Add Acetone (to kill xs borohydride) then adjust pH to 2 with HCl.

    • Workup: Evaporate MeOH. Partition between Water/DCM. Discard organic (impurities). Basify aqueous to pH >10. Extract product.

Step 2: Catalytic Hydrogenation (If starting from Nitro-Alcohol)

  • Reagents: Nitro-alcohol (1.0 eq), 5% Pt(S)/C (5 wt% loading), Methanol.

  • Procedure:

    • Charge vessel with Nitro-alcohol and Methanol.

    • Add Pt(S)/C (Sulfided Platinum).

    • Hydrogenate at 50 psi / 30°C . Do not heat above 40°C to prevent de-chlorination.

    • Monitor by HPLC. Stop immediately upon consumption of starting material.

Visualizing the Troubleshooting Logic

Diagram 1: The Impurity Landscape

This diagram maps the chemical pathways leading to the specific impurities discussed.

ImpurityMap Start Precursor (2,6-Cl-Phenacyl) Product Target Product (Amino-Alcohol) Start->Product Ideal Reduction (Pt/C or NaBH4) ImpurityB Impurity B (Unreacted Ketone) Start->ImpurityB Steric Stall (Incomplete Rxn) ImpurityC Impurity C (Schiff Base Dimer) Start->ImpurityC High Temp / Free Amine Attack ImpurityA Impurity A (Des-Chloro Analog) Product->ImpurityA Over-Hydrogenation (Pd/C, High T/P)

Caption: Reaction pathways showing the origin of critical impurities A (De-chlorination), B (Stall), and C (Dimerization).

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve low purity issues.

DecisionTree Problem Low Purity Observed CheckMS Check LC-MS / NMR Problem->CheckMS IsDechloro Mass = [M-34]? CheckMS->IsDechloro IsKetone Mass = [M-2]? CheckMS->IsKetone IsDimer Mass = [2M-18]? CheckMS->IsDimer SolDechloro SOLUTION: Switch to Pt(S)/C Add Morpholine IsDechloro->SolDechloro Yes SolKetone SOLUTION: Use NaBH4 + CeCl3 Increase Pressure (Carefully) IsKetone->SolKetone Yes SolDimer SOLUTION: Dilute Reaction Acid-Base Wash IsDimer->SolDimer Yes

Caption: Decision matrix for selecting the correct remediation strategy based on analytical signatures.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • BenchChem Technical Support. (2025). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group. Link

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. Link

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides. Link

  • Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions (Raney Ni vs Pd/C). Link

Optimizing reaction temperature for 2,6-dichlorophenyl ethanolamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichlorophenyl ethanolamine. As a critical intermediate in pharmaceutical manufacturing, achieving high yield and purity is paramount. Reaction temperature is one of the most influential parameters in the synthesis, directly impacting reaction kinetics, selectivity, and impurity profiles. This document provides a comprehensive, experience-driven resource for troubleshooting and optimizing this crucial variable.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature such a critical parameter in the synthesis of 2,6-dichlorophenyl ethanolamine?

A1: Reaction temperature is a fundamental parameter that governs the thermodynamics and kinetics of the chemical transformation. In the context of synthesizing 2,6-dichlorophenyl ethanolamine, typically via the reduction of an α-amino ketone precursor, temperature exerts control over several key aspects:

  • Reaction Rate: According to the Arrhenius equation, higher temperatures generally increase the reaction rate by providing the necessary activation energy. However, an excessively high temperature can accelerate undesirable side reactions.

  • Selectivity: In asymmetric synthesis, temperature can significantly affect enantioselectivity. Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to a lower enantiomeric excess (ee).[1][2]

  • Catalyst Stability and Activity: For catalytic hydrogenations, the catalyst's activity and lifespan are often temperature-dependent. Elevated temperatures can lead to catalyst decomposition or aggregation, reducing its efficacy over time.

  • Impurity Formation: Excessive heat can promote side reactions such as over-reduction, dehydration, or condensation, leading to a more complex product mixture and complicating purification. Conversely, a temperature that is too low may result in an incomplete reaction, leaving unreacted starting material.[3]

Q2: What is the typical starting point for temperature optimization in a catalytic hydrogenation to produce an amino alcohol?

A2: A judicious starting point for temperature optimization is often slightly above ambient temperature, typically in the range of 30-50°C.[2][4] Many catalytic systems for the hydrogenation of ketones show good activity in this range. For instance, studies on the asymmetric transfer hydrogenation of α-keto ketimines found optimal results at 30°C, achieving a 92% yield.[4] Similarly, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones is often initiated at around 50°C.[1][2] It is crucial to begin with milder conditions and incrementally increase the temperature only if the reaction is sluggish.

Q3: How does increasing the reaction temperature typically affect the enantioselectivity of the product?

A3: In asymmetric catalysis, increasing the reaction temperature generally has a detrimental effect on enantioselectivity.[1][2] The enantiomeric excess (ee) of a product is determined by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states that lead to the (R) and (S) enantiomers. This relationship is logarithmic. As temperature (T) increases, the term 'T' in the denominator of the Gibbs free energy equation (ΔG = ΔH - TΔS) diminishes the impact of ΔΔG‡, making the reaction less selective. For example, in one study, increasing the reaction temperature and hydrogen pressure improved the yield but reduced the enantioselectivity.[1][2] Therefore, for stereoselective reactions, it is often necessary to find a balance where the temperature is low enough to ensure high enantioselectivity but high enough for a practical reaction rate.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of 2,6-dichlorophenyl ethanolamine, with a focus on temperature as the root cause.

Issue 1: Low or No Product Yield
  • Question: My reaction shows very low conversion of the 2-amino-1-(2,6-dichlorophenyl)ethan-1-one starting material, even after an extended period. What is the likely cause related to temperature?

  • Answer:

    • Potential Cause A: Temperature is too low. The most common reason for a sluggish or stalled reaction is insufficient thermal energy to overcome the activation energy barrier. The catalytic cycle may be slow, or the reagents may lack the kinetic energy needed for effective collision and reaction.

    • Recommended Solution:

      • Confirm Reagent & Catalyst Integrity: Before adjusting the temperature, ensure that your starting materials, solvent, and catalyst are pure and active.

      • Incremental Temperature Increase: Increase the reaction temperature in small, controlled increments (e.g., 5-10°C). Monitor the reaction progress at each new setpoint using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

      • Evaluate a Higher Range: If the reaction is still slow at 50-60°C, consider if a higher temperature (e.g., 80°C) is permissible for your specific catalyst and substrate, but be mindful of the increased potential for side reactions.[3]

    • Potential Cause B: Temperature is too high. Paradoxically, an excessively high temperature can also lead to low yield due to the thermal decomposition of the substrate, the desired product, or, most commonly, the catalyst.

    • Recommended Solution:

      • Analyze the Reaction Mixture: Check for the presence of degradation products. A complex spot pattern on a TLC plate or multiple unexpected peaks in an HPLC chromatogram can indicate decomposition.

      • Consult Catalyst Specifications: Review the technical data for your catalyst to determine its recommended operating temperature range.

      • Reduce the Temperature: If decomposition is suspected, repeat the reaction at a significantly lower temperature (e.g., reduce from 80°C to 40°C) and monitor for improved conversion to the desired product.

Issue 2: Significant Impurity Formation
  • Question: My reaction yields the desired product, but it is contaminated with several significant impurities, making purification difficult. How can I address this by optimizing the temperature?

  • Answer:

    • Potential Cause: The reaction temperature is likely too high, promoting undesired reaction pathways that compete with the main reduction. These side reactions can include:

      • Over-reduction: Reduction of the aromatic ring or cleavage of the C-Cl bonds.

      • Dimerization/Condensation: Self-condensation of the starting material or product.

      • Racemization: If a chiral product is desired, high temperatures can lead to a loss of stereochemical purity.[1][2]

    • Recommended Solution:

      • Identify the Impurities: If possible, characterize the main impurities (e.g., by LC-MS or NMR) to understand their structure. This provides valuable clues about the side reactions occurring.

      • Systematically Lower the Temperature: Conduct a series of small-scale experiments at incrementally lower temperatures (e.g., 60°C, 50°C, 40°C, 30°C).[4]

      • Analyze Purity vs. Time: At each temperature, monitor both the conversion of the starting material and the purity of the product over time. The goal is to find the "sweet spot" that maximizes the formation of the desired product while minimizing impurities. A study on the synthesis of 2-(arylamino)ethanols noted that selectivity decreased at higher temperatures.[6]

      • Consider Solvent Choice: The optimal temperature is often linked to the solvent. Ensure your solvent is appropriate for the chosen temperature range and does not contribute to side reactions.

Data Summary: Effect of Temperature on Synthesis

The following table presents illustrative data from a hypothetical temperature optimization study for the catalytic hydrogenation of 2-amino-1-(2,6-dichlorophenyl)ethan-1-one.

Temperature (°C)Reaction Time (h)Conversion (%)Product Purity (%) (by HPLC)Key Observations
25 (Ambient)2435>98Very slow reaction rate.
401295>99Clean reaction profile, good rate.
506>9997Reaction is faster, minor impurity peak (~1.5%) observed.
604>9992Significant increase in a lower retention time impurity.
802>9975Multiple degradation products observed, solution darkens.

This data is illustrative and serves as a general guide for the expected trends.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis.

Objective: To identify the reaction temperature that provides the best balance of reaction rate, yield, and purity.

Materials:

  • 2-amino-1-(2,6-dichlorophenyl)ethan-1-one hydrochloride

  • Hydrogenation catalyst (e.g., Pd/C, Rh/Pt oxide, or a specific chiral catalyst)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Toluene)[1][4]

  • Base (if starting from the hydrochloride salt, e.g., NaHCO₃ or Et₃N)

  • Hydrogen source (balloon or high-pressure vessel)

  • Reaction vessels (e.g., parallel synthesis block or individual round-bottom flasks)

  • Stirring and temperature control system (e.g., heated magnetic stir plates)

Procedure:

  • Preparation: In parallel, set up five identical reaction vessels. To each vessel, add 2-amino-1-(2,6-dichlorophenyl)ethan-1-one hydrochloride (e.g., 100 mg), the catalyst (e.g., 5 mol%), the base (if needed), and the solvent (e.g., 5 mL).

  • Inert Atmosphere: Purge each vessel with an inert gas (N₂ or Ar), then introduce the hydrogen atmosphere.

  • Temperature Control: Set each reaction to a different temperature: 25°C, 40°C, 50°C, 60°C, and 80°C.

  • Reaction Monitoring:

    • Take a small, timed aliquot from each reaction vessel (e.g., at 1, 2, 4, 8, and 12 hours).

    • Quench the aliquot (e.g., by filtering through a small plug of silica or celite to remove the catalyst).

    • Analyze each aliquot by TLC and/or HPLC to determine the ratio of starting material to product and the emergence of any impurities.

  • Reaction Completion & Workup: Once a reaction is deemed complete (by consumption of starting material) or has reached a predetermined time point, cool it to room temperature.

  • Isolation: Filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Analyze the purity of each crude product by HPLC and ¹H NMR.

    • Compare the results across the different temperatures to identify the optimal condition.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving temperature-related issues during the synthesis.

Caption: Logical workflow for troubleshooting temperature-related issues.

References

  • Gao, J.-R., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. Available at: [Link]

  • Wang, D., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au. Available at: [Link]

  • Wang, D., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. PMC. Available at: [Link]

  • Studer, M., et al. (2001). Catalytic hydrogenation of chiral alpha-amino and alpha-hydroxy esters at room temperature with Nishimura catalyst without racemization. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. 2,6-dichlorophenol. Organic Syntheses. Available at: [Link]

  • Li, F., et al. (2021). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. PMC. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

The Core Challenge: You are likely experiencing precipitation because 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (hereafter 2,6-DCPE ) possesses a "Janus-faced" nature.[1] While the amino-ethanol tail is polar and ionizable, the 2,6-dichlorophenyl ring is highly lipophilic and sterically bulky.[1] The chlorine atoms at the ortho positions create a hydrophobic shield that repels water molecules, significantly increasing the lattice energy of the solid state and resisting solvation.

Immediate Action Plan (Triage): If your solution is cloudy or precipitating, check these three parameters immediately:

  • pH Check: Is the pH > 6.0? (The molecule is likely precipitating as a free base).

  • Counter-ion: Are you using the Free Base or the HCl salt? (Free base is insoluble in water).[1]

  • Ionic Strength: Are you dissolving it in high-salt PBS? (Common ion effect may be crashing it out).[1]

Root Cause Analysis: The Chemistry of Insolubility

To solve the issue, we must understand the antagonist.

  • Steric Shielding: The two chlorine atoms at the 2 and 6 positions of the phenyl ring create significant steric hindrance. This prevents water molecules from effectively clustering around the hydroxyl group near the ring, reducing the hydration shell's stability.

  • Ionization State (

    
    ):  The primary amine typically has a 
    
    
    
    between 9.0 and 9.5.[1]
    • At pH 7.4 (Physiological): The molecule is mostly ionized (

      
      ), but the lipophilicity of the dichlorophenyl ring may override the charge's solubilizing power, leading to a "grease ball" effect where the salt itself is poorly soluble.
      
    • At pH > 9.0: The molecule exists as a neutral free base, which is virtually insoluble in water (

      
      ).[1]
      
Visualization: Solubility Decision Logic

The following decision tree outlines the logical flow for troubleshooting your specific formulation issue.

SolubilityLogic cluster_legend Key start Start: Visual Precipitation check_form Check Solid Form start->check_form is_salt Is it a Salt (HCl)? check_form->is_salt check_ph Check Solution pH is_salt->check_ph Yes adjust_ph Adjust to pH < 4.0 (Protonate Amine) is_salt->adjust_ph No (Free Base) check_ph->adjust_ph pH is Neutral/Basic cosolvent Add Cosolvent (PEG400 / DMSO) check_ph->cosolvent pH is Acidic (<5) salt_screen Perform Salt Screen (Mesylate/Tartrate) adjust_ph->salt_screen Salt Insoluble complex Cyclodextrin Complexation (SBE-beta-CD) cosolvent->complex Still Precipitating Action Action Decision Decision

Figure 1: Decision matrix for troubleshooting solubility issues based on solid-state form and solution conditions.

Troubleshooting Protocols & FAQs

Protocol A: The "Salt Switch" (For Aqueous Stability)

Issue: The HCl salt is precipitating in buffer (Common Ion Effect). Solution: Switch to a counter-ion with lower lattice energy or higher hydration capacity.[1]

Step-by-Step:

  • Dissolve Free Base: Dissolve 10 mg of 2,6-DCPE (Free Base) in a minimal amount of THF or Methanol.

  • Acid Addition: Add 1.05 equivalents of the following acids in separate vials:

    • Methanesulfonic acid (Mesylate salt - often highly soluble).[1]

    • L-Tartaric acid (Tartrate salt - breaks crystal packing).[1]

    • Gluconic acid (Gluconate - high hydroxyl count aids solubility).[1]

  • Evaporation: Remove solvent to obtain the solid salt.[1]

  • Re-constitution: Attempt to dissolve the new salts in water.

Counter-ionPredicted SolubilityRationale
Chloride (HCl) Moderate/LowHigh lattice energy; common ion effect in saline/PBS reduces solubility.[1]
Mesylate High Bulky anion disrupts crystal packing; less prone to common ion effect.[1]
Gluconate Very High Adds multiple hydroxyl groups, significantly aiding hydration.[1]
Protocol B: Cyclodextrin Complexation (For In Vivo/Cell Culture)

Issue: You need a neutral pH formulation (pH 7.4), but the compound crashes out. Solution: Encapsulate the hydrophobic 2,6-dichlorophenyl ring inside a cyclodextrin cavity.[1]

Why it works: The 2,6-dichloro ring is the "greasy" anchor.[1] By hiding it inside Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
, you present a hydrophilic surface to the solvent.[1]

Workflow:

  • Prepare Vehicle: Make a 20% (w/v) solution of SBE-

    
    -CD (e.g., Captisol®) in water.[1]
    
  • Add Compound: Add 2,6-DCPE (as HCl salt) to the vehicle.

  • Equilibrate: Stir for 4-6 hours at room temperature.

  • pH Adjustment: Slowly adjust pH to 7.4 using 0.1N NaOH. Note: If precipitation occurs, the inclusion efficiency is low. Increase CD concentration to 30%.

Protocol C: Cosolvent Ramping (For In Vitro Assays)

Issue: Compound precipitates when diluted from DMSO stock into media.[1] Solution: Create a "pre-mix" intermediate to prevent kinetic precipitation.[1]

The "Crash" Phenomenon: When you dump 100% DMSO stock into water, the DMSO diffuses away faster than the drug can equilibrate, leaving the drug "naked" in water, causing immediate crystallization.

Optimized Dilution Scheme:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG400 (Polyethylene Glycol 400).

  • Final: Dilute the PEG/DMSO mix into the aqueous buffer.

    • Target Final Composition: 0.1% DMSO / 1% PEG400 / 98.9% Buffer.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate in PBS but not in pure water? A: This is the Common Ion Effect .[1] PBS contains ~137 mM NaCl.[1] If you are using the HCl salt of 2,6-DCPE, the high concentration of Chloride ions (


) shifts the equilibrium toward the solid precipitate (

).[1]
  • Fix: Use a buffer without chloride (e.g., Phosphate buffer without saline) or switch to the Mesylate salt.[1]

Q2: Can I sonicate the solution to dissolve it? A: Sonication creates a supersaturated solution (kinetic solubility).[1] It may look dissolved, but it is thermodynamically unstable and will likely precipitate overnight or during your animal study.

  • Fix: Always verify equilibrium solubility by stirring for 24 hours. If it requires heat or sonication to dissolve, it is not a stable solution.

Q3: Is the 2,6-dichloro substitution the main problem? A: Yes. Research on similar lipophilic amines indicates that the 2,6-dichloro pattern increases the


 by approximately 1.0 - 1.5 units compared to the unsubstituted phenyl ring [1].[1] Furthermore, the steric bulk prevents efficient hydration of the nearby hydroxyl group.

Advanced Mechanism Visualization

The following diagram illustrates the pathway for selecting the correct formulation strategy based on the specific interaction impeding solubility.

Mechanism Problem Insolubility Source Path1 High Lattice Energy (Crystal Packing) Problem->Path1 Path2 Hydrophobic Effect (Lipophilic Ring) Problem->Path2 Path3 High pH (Deprotonation) Problem->Path3 Sol1 Disrupt Crystal: Use Mesylate/Tartrate Path1->Sol1 Sol2 Shield Hydrophobe: Cyclodextrins / Surfactants Path2->Sol2 Sol3 Ionize: Lower pH < pKa Path3->Sol3

Figure 2: Mechanistic alignment of solubility barriers to their respective chemical solutions.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 2,6-Dichlorophenol derivatives. Retrieved from [Link][1]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.[1] Organic Process Research & Development.[1] (General principles of salt selection for lipophilic amines). Retrieved from [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[1] (Guidance on SBE-beta-CD for dichlorophenyl rings). Retrieved from [Link][1]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2,6-dichlorophenyl derivatives properties.[1] Retrieved from [Link][1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol before handling.

Sources

Validation & Comparative

Certified Reference Standards for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

In the high-stakes environment of pharmaceutical impurity profiling, 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (CAS: 19062-16-9 ) represents a critical analyte. Structurally related to the antihypertensive and ADHD medication Guanfacine , this compound often appears as a reductive degradation product or a synthetic intermediate.

Because of its structural similarity to the Active Pharmaceutical Ingredient (API) and other chlorinated impurities, the selection of the correct reference standard grade is not merely a purchasing decision—it is a regulatory compliance necessity. This guide objectively compares Certified Reference Materials (CRMs) against lower-grade alternatives, providing the experimental data required to justify your selection in a GMP/GLP environment.

Chemical Profile
PropertySpecification
Chemical Name 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol
CAS Number 19062-16-9
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol
Key Function Guanfacine Impurity / Intermediate; Chiral Amino-alcohol
Stereochemistry Contains 1 chiral center (C1); typically supplied as a racemate for impurity control.[1]

Technical Deep Dive: Stability & Handling

Before comparing commercial standards, one must understand the molecule's behavior. The coexistence of a primary amine and a secondary alcohol on an ethyl chain attached to a sterically hindered dichlorophenyl ring creates specific stability challenges.

Critical physiochemical attributes
  • Hygroscopicity: The primary amine group makes the solid substance hygroscopic. Lower-grade standards without rigorous water content analysis (Karl Fischer) often lead to assay bias (overestimation of potency).

  • Oxidation Sensitivity: The benzylic alcohol position is susceptible to oxidation back to the ketone (2-Amino-1-(2,6-dichlorophenyl)ethanone), especially in solution.

  • Chromophore Limitations: Unlike the conjugated Guanfacine system, this alcohol derivative has weaker UV absorbance, necessitating detection at low wavelengths (210–220 nm), where solvent cut-off noise becomes a factor.

Comparative Analysis: CRM vs. Analytical vs. Reagent

The following table contrasts the three primary grades of reference standards available for CAS 19062-16-9.

Table 1: Performance & Compliance Matrix
FeatureISO 17034 CRM (Gold Standard) ISO 17025 Analytical Standard Reagent / Research Grade
Intended Use Instrument Calibration, Method Validation, QuantitationRoutine QC, Qualitative IDEarly R&D, Synthesis Starting Material
Traceability SI Units (via NIST/NMI traceable primary standards)Traceable to Internal StandardsOften Unknown / Batch-dependent
Uncertainty Certified Uncertainty Budget (

) included
Measurement Uncertainty (

) usually omitted
None
Purity Assignment Mass Balance (

)
Chromatographic Purity (% Area)% Area (often overestimated)
Water Content Quantified & Subtracted (KF Titration)Quantified but not always subtractedRarely Quantified
Homogeneity Tested & GuaranteedAssumedUnknown
Regulatory Risk Low (Accepted by FDA/EMA/ICH)Medium (Requires in-house verification)High (Rejected in GMP audits)
Decision Logic
  • Choose CRM if: You are establishing the Relative Response Factor (RRF) for this impurity against Guanfacine.

  • Choose Analytical Standard if: You are running routine release testing where the RRF is already validated.

  • Choose Reagent Grade if: You are only identifying retention time markers during early development.

Visualizing the Selection Workflow

The following diagram illustrates the decision process for selecting the appropriate standard based on the regulatory phase of your project.

ReferenceSelection Start Select Standard for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol Phase What is the Project Phase? Start->Phase RD Early R&D / Synthesis Phase->RD Discovery MethodDev Method Validation / Transfer Phase->MethodDev Submission/Filing Routine Routine GMP Release Phase->Routine Commercial Reagent Reagent Grade (Check Identity only) RD->Reagent CRM ISO 17034 CRM (Calculate RRF & Uncertainty) MethodDev->CRM Mandatory for Accuracy Routine->CRM If Critical Quality Attribute Analyt ISO 17025 Standard (Routine Quantitation) Routine->Analyt Cost Efficiency

Figure 1: Decision tree for selecting reference standard grades based on development phase.

Experimental Protocol: Validated Quantification

To demonstrate the performance of a Certified Reference Standard, the following HPLC protocol ensures separation of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol from Guanfacine and the ketone intermediate.

Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Symmetry Shield) to handle the basic amine.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffered to suppress silanol activity).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Critical: The alcohol lacks the strong absorbance of the amide).

  • Temperature: 30°C.

Preparation of the Standard (CRM)
  • Weighing: Accurately weigh 10.0 mg of the ISO 17034 CRM into a 100 mL volumetric flask.

  • Dissolution: Dissolve in 50:50 Water:Acetonitrile. (Avoid pure acetonitrile to prevent potential precipitation of buffer salts upon injection).

  • Calculation: Use the Certified Purity Value from the CoA, not the nominal weight.

    
    
    Where 
    
    
    
    is the certified purity factor.

Uncertainty Calculation (The "Why" of CRMs)

When using a Reagent Grade standard, your uncertainty is unknown. When using a CRM, you can calculate the Combined Standard Uncertainty (


)  of your final result.

The CRM Certificate of Analysis provides the uncertainty of the standard (


).


(Where

is the expanded uncertainty and

is the coverage factor).

This value is then combined with your weighing and dilution uncertainties:



Impact: In a borderline pass/fail impurity result (e.g., result = 0.14%, limit = 0.15%), using a CRM with a low


 allows you to statistically defend the passing result. A reagent grade standard would render this result indefensible in an audit.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weigh Weigh CRM (±0.01 mg) Dissolve Dissolve (50:50 Diluent) Weigh->Dissolve Correct Apply CoA Purity Factor Dissolve->Correct Inject Inject Sample & Standard Correct->Inject Separate Gradient Separation Inject->Separate Detect UV @ 220nm Separate->Detect Calc Calculate % Impurity Detect->Calc Uncert Calculate Uncertainty Calc->Uncert Report Final Report (Pass/Fail) Uncert->Report

Figure 2: Step-by-step analytical workflow for impurity quantification.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[3] Link

  • USP General Chapter <1080> . Bulk Pharmaceutical Excipients - Certificate of Analysis. United States Pharmacopeia.[4] Link

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. Link

  • PubChem . Compound Summary for CAS 19062-16-9. National Library of Medicine. Link[1]

  • European Pharmacopoeia (Ph. Eur.) . Chromatographic Separation Techniques (2.2.46). EDQM. Link

Sources

Comparing 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol with Clenbuterol metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (referred to here as 2,6-DCPE ) and the major metabolites of Clenbuterol .

This analysis is critical for forensic toxicologists, doping control officers, and pharmaceutical researchers to prevent false positives and ensure accurate metabolic profiling, as these compounds share significant structural homology (dichlorinated phenyl rings and amino-alcohol side chains) but possess distinct pharmacological and analytical signatures.

Part 1: Executive Technical Summary

  • 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (2,6-DCPE) is a structural analog often used as a reference standard in selectivity testing. It is not a metabolite of Clenbuterol. It features a 2,6-dichlorophenyl substitution pattern and lacks the aromatic amino group characteristic of Clenbuterol. It is structurally related to the metabolic cores of α2-agonists like Guanfacine .

  • Clenbuterol Metabolites (e.g., N-desalkylclenbuterol, 4-N-hydroxylclenbuterol) retain the 3,5-dichloro-4-amino substitution pattern. This specific "4-amino" moiety is the primary differentiator in mass spectrometry (MS) fragmentation and electrochemical detection.

Part 2: Chemical Structure & Properties

The fundamental difference lies in the chlorine regiochemistry and the presence of the aromatic amine .

Feature2,6-DCPE (Subject A) N-Desalkylclenbuterol (Clenbuterol Metabolite)
CAS Registry 19062-16-953464-67-8 (Parent: 37148-27-9)
IUPAC Name 2-Amino-1-(2,6-dichlorophenyl)ethanol4-Amino-3,5-dichloro-α-(aminomethyl)benzyl alcohol
Core Scaffold 2,6-Dichlorophenyl4-Amino-3,5-dichlorophenyl
Chlorine Positions Ortho, Ortho (2,6) Meta, Meta (3,5) (relative to C1)
Aromatic Amine Absent Present (at Para position)
Molecular Weight 206.07 g/mol 221.09 g/mol
Isotope Pattern Cl2 (M, M+2, M+4)Cl2 (M, M+2, M+4)
Pharmacophore Related to α2-agonists (Guanfacine)β2-agonist (Anabolic/Bronchodilator)
Visualizing the Structural Divergence

The following diagram illustrates the structural relationship and the distinct metabolic origins.

G Clenbuterol Clenbuterol (Parent Drug) 3,5-Cl, 4-NH2 M1 N-Desalkylclenbuterol (Major Metabolite) MW: 221.09 Clenbuterol->M1 CYP450 (N-Dealkylation) M2 4-N-Hydroxylclenbuterol (Minor Metabolite) MW: 293.19 Clenbuterol->M2 N-Oxidation DCPE 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (2,6-DCPE) MW: 206.07 (Reference Standard/Impurity) Guanfacine Guanfacine/Lofexidine (2,6-Dichloro Drugs) Guanfacine->DCPE Structural Homology (Not direct metabolite)

Caption: Structural divergence between Clenbuterol metabolic pathways (left) and the 2,6-dichlorophenyl analog (right).

Part 3: Metabolic & Analytical Differentiation

Metabolic Pathways

Clenbuterol metabolism is slow, with a long half-life (30–36 hours).[1] The primary metabolic routes involve the bulky tert-butyl group and the aromatic amine.

  • N-Dealkylation : Removal of the tert-butyl group yields N-desalkylclenbuterol (M1). This is the metabolite most structurally similar to 2,6-DCPE but retains the 4-amino group.

  • N-Oxidation : The aromatic amine is oxidized to hydroxylamine (M2) or nitro-clenbuterol.

2,6-DCPE , conversely, does not arise from Clenbuterol. It is typically encountered as:

  • A synthetic building block for 2,6-substituted pharmaceuticals.

  • A degradation product of Guanfacine-like drugs (via amide hydrolysis and reduction).

  • A regioisomer impurity in low-grade Clenbuterol synthesis (if 2,6-dichloroacetophenone is present in the starting material).

Mass Spectrometry (LC-MS/MS) Signatures

Differentiation relies on the Precursor Ion and Product Ion fragmentation.

CompoundPrecursor Ion (m/z) [M+H]+Key Product Ions (m/z)Mechanistic Explanation
Clenbuterol 277.1203, 259, 132Loss of t-butyl (-56), H2O (-18).
N-Desalkylclenbuterol 221.1203, 168Loss of NH3 (-17) from side chain; 203 is the 4-amino-3,5-dichlorostyrene ion.
2,6-DCPE 206.1189, 154Loss of NH3 (-17) yields 189 (2,6-dichlorostyrene). No 203 ion.

Critical Insight : The mass difference of 15 Da (221 vs. 206) corresponds to the missing aromatic amino group (-NH). Furthermore, the 2,6-substitution pattern creates significant steric hindrance, altering the retention time on C18 columns compared to the 3,5-substituted Clenbuterol metabolites.

Part 4: Experimental Protocol for Separation

To definitively distinguish 2,6-DCPE from Clenbuterol metabolites, use the following validated LC-MS/MS workflow. This protocol is designed to separate regioisomers and prevent false identification.

Materials
  • Column : Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A : 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

Methodology
  • Sample Preparation (Solid Phase Extraction) :

    • Condition MCX (Mixed-mode Cation Exchange) cartridge with 2 mL MeOH, then 2 mL water.

    • Load 2 mL urine sample (pH adjusted to 6.0).

    • Wash with 2 mL 0.1M HCl (removes neutrals/acids).

    • Wash with 2 mL MeOH (removes hydrophobic neutrals).

    • Elute with 2 mL 5% NH4OH in MeOH. Note: This step recovers both Clenbuterol metabolites and 2,6-DCPE as they are both basic amines.

    • Evaporate to dryness under N2 at 40°C; reconstitute in 100 µL Mobile Phase A.

  • LC Gradient :

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).

    • Differentiation: 2,6-DCPE typically elutes earlier than N-desalkylclenbuterol due to the lack of the lipophilic aromatic amine and the steric "ortho effect" which reduces interaction with the stationary phase.

  • MS/MS Parameters (MRM Mode) :

AnalyteQ1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)Dwell (ms)
Clenbuterol 277.1203.12250
N-Desalkyl (M1) 221.1203.11850
2,6-DCPE 206.0189.02050
2,6-DCPE (Qual) 206.0154.03550
Decision Logic for Identification

DecisionTree Start Sample Analysis (LC-MS/MS) Precursor Check Precursor Ion (Q1) Start->Precursor Check277 Q1 = 277.1? Precursor->Check277 Check221 Q1 = 221.1? Precursor->Check221 Check206 Q1 = 206.0? Precursor->Check206 ResClen Positive: Clenbuterol (Parent) Check277->ResClen Yes (Frag: 203) ResM1 Positive: N-Desalkyl (Metabolite M1) Check221->ResM1 Yes (Frag: 203) ResDCPE Positive: 2,6-DCPE (Not Clenbuterol) Check206->ResDCPE Yes (Frag: 189)

Caption: Analytical decision tree for classifying detected peaks based on precursor ions and fragmentation patterns.

References

  • Parr, M. K., et al. (2009).[2] "Analytical methods for the detection of clenbuterol." Bioanalysis, 1(2), 437-450.[2] Link

  • Thevis, M., & Schänzer, W. (2014). "Mass spectrometric identification of clenbuterol metabolites in urine." Journal of Mass Spectrometry, 49(1), 23-30.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 36675, 2-Amino-1-(2,6-dichlorophenyl)ethanol." PubChem. Link

  • World Anti-Doping Agency (WADA). (2023). "Technical Document: TD2023IDCR - Identification Criteria for Qualitative Assays." Link

Sources

A Comparative Guide to Inter-Laboratory Assay Results for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous analytical testing. The reproducibility and accuracy of these tests are paramount, ensuring patient safety and product efficacy. This guide delves into a critical aspect of analytical validation: the inter-laboratory comparison of assay results for the pharmaceutical intermediate, 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances involved in establishing a robust analytical method that can be successfully transferred and executed across different laboratories.

The accurate quantification of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a critical quality attribute, as it can directly impact the purity and potency of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of the drug product.[1] Therefore, the analytical methods used to assess its purity and assay must be thoroughly developed and validated to ensure they are fit for their intended purpose.[2][3][4]

This guide will explore two prevalent analytical techniques for the assay of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). We will present a hypothetical inter-laboratory study designed to compare the performance of these two methods, complete with detailed experimental protocols and a critical analysis of the generated data.

Pillar 1: Analytical Methodologies - A Tale of Two Techniques

The choice of an analytical method is a balance of sensitivity, selectivity, and practicality. For a molecule like 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, both HPLC-UV and UHPLC-MS offer distinct advantages.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis, valued for its robustness and cost-effectiveness. The underlying principle involves separating the analyte from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. The dichlorophenyl chromophore in 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol allows for sensitive detection using a UV detector.

  • Causality in Method Design: The selection of a reversed-phase C18 column is a logical starting point due to the non-polar nature of the dichlorophenyl ring. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution from potential impurities. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure the highest sensitivity.

2. Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

UHPLC-MS represents a more advanced analytical approach, offering significantly higher resolution, sensitivity, and specificity compared to HPLC-UV. The use of smaller particle size columns in UHPLC allows for faster analysis times and improved separation efficiency. The mass spectrometer provides an additional layer of confirmation by measuring the mass-to-charge ratio of the analyte, making it an invaluable tool for impurity identification and quantification.

  • Causality in Method Design: The coupling of UHPLC with a mass spectrometer necessitates the use of volatile mobile phase additives, such as formic acid or ammonium acetate, to ensure compatibility with the ionization source. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed for highly specific and sensitive quantification of the target analyte and any known impurities.

Pillar 2: The Inter-Laboratory Study - A Hypothetical Framework for Method Comparison

To objectively assess the performance and transferability of the HPLC-UV and UHPLC-MS methods, we designed a hypothetical inter-laboratory study involving five participating laboratories.

Study Objective

To compare the accuracy, precision, and robustness of an HPLC-UV method and a UHPLC-MS method for the assay of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol across five different laboratories.

Experimental Workflow

Inter-Laboratory_Study_Workflow cluster_Preparation Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Evaluation Phase 3: Evaluation Start Study Initiation & Protocol Design SamplePrep Centralized Preparation & Distribution of Samples (Reference Standard, API Batch, Spiked Impurity Sample) Start->SamplePrep Define Samples LabRec Laboratories Receive Samples & Protocols SamplePrep->LabRec Shipment HPLC_UV HPLC-UV Analysis LabRec->HPLC_UV UHPLC_MS UHPLC-MS Analysis LabRec->UHPLC_MS DataAcq Data Acquisition HPLC_UV->DataAcq UHPLC_MS->DataAcq DataSub Data Submission to Central Lab DataAcq->DataSub Raw & Processed Data StatAnalysis Statistical Analysis (ANOVA, Concordance) DataSub->StatAnalysis Report Final Report & Method Recommendation StatAnalysis->Report Comparative Results Method_Selection_Framework Start Start: Method Selection for Assay Assay_Req Assay Requirements Defined (e.g., for release testing, in-process control) Start->Assay_Req HPLC_UV HPLC-UV Method Assay_Req->HPLC_UV Routine QC UHPLC_MS UHPLC-MS Method Assay_Req->UHPLC_MS Trace Impurity Analysis Precision_Check Is RSD for Impurity < 10%? HPLC_UV->Precision_Check Sensitivity_Check Is higher sensitivity required for future impurity profiling? UHPLC_MS->Sensitivity_Check Cost_Check Are cost and instrument availability a primary concern? Precision_Check->Cost_Check Yes Investigate_HPLC Investigate and optimize HPLC-UV method for better precision Precision_Check->Investigate_HPLC No Select_HPLC Select HPLC-UV Sensitivity_Check->Select_HPLC No Select_UHPLC Select UHPLC-MS Sensitivity_Check->Select_UHPLC Yes Cost_Check->Sensitivity_Check No Cost_Check->Select_HPLC Yes Investigate_HPLC->Cost_Check

Caption: A decision-making framework for selecting the appropriate analytical method.

Trustworthiness and Self-Validation

A key aspect of ensuring the trustworthiness of an analytical method is building a self-validating system. This involves incorporating system suitability tests (SSTs) into the analytical run. For both the HPLC-UV and UHPLC-MS methods, the following SSTs should be performed before sample analysis:

  • Tailing Factor: To ensure good peak shape.

  • Theoretical Plates: To confirm column efficiency.

  • Precision of Injections: To verify the performance of the autosampler.

Meeting predefined acceptance criteria for these SSTs provides confidence that the analytical system is performing as expected before any sample results are generated.

Conclusion and Recommendations

This comparative guide, through a hypothetical inter-laboratory study, underscores the importance of a rigorous evaluation of analytical methods for pharmaceutical intermediates like 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. While both HPLC-UV and UHPLC-MS can provide accurate assay results, the UHPLC-MS method offers superior precision, particularly for the quantification of low-level impurities.

For routine quality control where the primary focus is the assay of the main component, a well-validated and robust HPLC-UV method may be sufficient. However, for applications requiring higher sensitivity and specificity, such as impurity profiling and stability studies, the UHPLC-MS method is the more reliable choice.

To ensure the successful transfer and implementation of any analytical method across different laboratories, the following recommendations are crucial:

  • A detailed and unambiguous analytical procedure: This should include clear instructions for sample and standard preparation, instrument setup, and data processing.

  • Comprehensive training for analysts: This ensures that all operators are proficient in executing the method.

  • The use of a common reference standard: This minimizes variability arising from differences in standard purity.

  • A well-defined protocol for method transfer: This should include predefined acceptance criteria for comparing the results between the originating and receiving laboratories.

By adhering to these principles, the pharmaceutical industry can ensure the generation of consistent and reliable analytical data, a cornerstone of drug development and patient safety.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Vertex AI Search. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Vertex AI Search. (n.d.). Analytical Method Development and Validation in Pharmaceuticals.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Fluorochem. (n.d.). (r)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol.
  • ResearchGate. (n.d.). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol.
  • BLDpharm. (n.d.). 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol.
  • Advanced ChemBlocks. (n.d.). 2-amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride.
  • ResearchGate. (2019, September 18). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor.
  • IJRAR. (n.d.). Impurity Profiling And Degradation Study: A Review.

Sources

Technical Comparison: USP vs. EP Control Strategies for 2,6-Dichlorophenyl Ethanolamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: USP vs. EP Control Strategies for 2,6-Dichlorophenyl Ethanolamine Analogs (Focus on Guanfacine & Related Impurities) Content Type: Technical Comparison Guide Audience: Analytical Scientists, CMC Leads, and Quality Assurance Professionals.[1][2]

Executive Summary

The "2,6-dichlorophenyl" moiety is a pharmacophore central to


-adrenergic agonists, most notably Guanfacine Hydrochloride .[1] While the parent molecule is stable, its synthesis and degradation pathways generate a spectrum of analogs, including 2,6-dichlorophenylacetic acid  (oxidative/hydrolytic product) and 2,6-dichlorophenyl ethanolamine  derivatives (reductive or chiral intermediates).[1]

This guide compares the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monograph requirements for controlling these analogs. As a Senior Application Scientist, I will demonstrate that while USP methods historically favored ion-pairing robustness (using SDS or diethylamine), the EP approach increasingly prioritizes gradient flexibility and stricter resolution of amide-based impurities.[1]

Part 1: Monograph Divergence (The Regulatory Landscape)

The control of 2,6-dichlorophenyl analogs typically falls under the "Organic Impurities" (USP) or "Related Substances" (EP) sections of the Guanfacine Hydrochloride monograph.

1.1 The Chromatographic Divide
FeatureUSP Monograph (Current & Pending) EP Monograph (General Alignment) Technical Insight
Primary Column Packing L1 (C18) Typically 4.6 mm × 15 cm, 5 µm or 10 µm.[1][2]C18 (End-capped) Often allows smaller particle sizes (3 µm) for higher efficiency.[1][2]USP methods often rely on older, robust columns (e.g., µBondapak), while EP methods favor modern, high-carbon-load phases.[1]
Mobile Phase Strategy Isocratic / Modified Buffer Phosphate buffer + Diethylamine (pH 2.5) + Acetonitrile.[1][2]Gradient Elution Phosphate buffer (pH 3.0) vs. Acetonitrile gradient.[1][2]Diethylamine in USP is critical: it acts as a "silanol blocker" to prevent tailing of the amine group on the ethanolamine/guanidine side chain.
Critical Pair (Resolution) Guanfacine vs. 2,6-Dichlorophenylacetic acid

Guanfacine vs. Impurity B (Acetamide) Stricter peak-to-valley ratio requirements.USP focuses on the hydrolytic degradant (Acid).[1][2] EP focuses on the synthetic byproduct (Amide).[1][2]
Detection UV @ 220 nmUV @ 220 nm (variable bandwidth)The 2,6-dichloro ring has a strong absorbance at 220 nm, but "ethanolamine" analogs lose the carbonyl auxochrome, reducing sensitivity.
1.2 The "Ethanolamine" Analog Challenge

The specific analog 2,6-dichlorophenyl ethanolamine (1-(2,6-dichlorophenyl)-2-aminoethanol) presents a unique challenge:

  • Polarity: It is more polar than the parent Guanfacine (due to the hydroxyl group vs. the ketone/guanidine).[2]

  • Elution: In Reverse Phase (RP), it typically elutes before Guanfacine.[1][2]

  • Risk: Under USP isocratic conditions, it may co-elute with the solvent front or early eluting salts if the organic modifier is too high.[2]

Part 2: Experimental Validation (The "How-To")

To objectively compare these approaches, we designed a "Hybrid Stress Test" protocol. This workflow validates whether the USP or EP conditions better separate the Ethanolamine Analog from the Acid Impurity .

2.1 Experimental Workflow (DOT Visualization)

MethodValidation Sample Sample Matrix (Guanfacine HCl + Spikes) Stress Forced Degradation (Acid/Base/Reductive) Sample->Stress USP_Path USP Conditions (Isocratic, pH 2.5, Diethylamine) Stress->USP_Path Inject EP_Path EP Conditions (Gradient, pH 3.0) Stress->EP_Path Inject Result_USP Result USP: Good Tailing Control Risk: Early Elution Overlap USP_Path->Result_USP Result_EP Result EP: Better Resolution Risk: Baseline Drift EP_Path->Result_EP Decision Final Selection: Hybrid Gradient Result_USP->Decision Result_EP->Decision

Caption: Decision workflow comparing USP isocratic stability vs. EP gradient resolution for 2,6-dichlorophenyl analogs.

2.2 Step-by-Step Protocol

Objective: Quantify 2,6-dichlorophenyl ethanolamine (Analog E) in the presence of 2,6-dichlorophenylacetic acid (Impurity A).

Reagents:

  • Buffer A (USP-Style): Dissolve 6.8 g

    
     in 1 L water. Add 10.3 mL Diethylamine . Adjust to pH 2.5 with 
    
    
    
    .
  • Buffer B (EP-Style): Dissolve 6.8 g

    
     in 1 L water. Adjust to pH 3.0 with 
    
    
    
    (No amine modifier).
  • Standard Solution: 0.5 mg/mL Guanfacine HCl spiked with 0.1% Analog E and 0.1% Impurity A.

Procedure:

  • System Setup:

    • Column: C18,

      
      , 
      
      
      
      (Modernized L1).[1][2]
    • Temperature:

      
      .
      
    • Flow Rate:

      
      .
      
  • Run 1 (USP Isocratic Simulation):

    • Mobile Phase: 80% Buffer A / 20% Acetonitrile.[1][2]

    • Observation: Watch for the "Ethanolamine" peak near the void volume (

      
      ).[1][2]
      
  • Run 2 (EP Gradient Simulation):

    • Mobile Phase A: Buffer B. Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 0-5 min (5% B), 5-20 min (5%

      
       60% B).[1][2]
      
    • Observation: Watch for the resolution between the polar Ethanolamine and the non-polar Acid.

Part 3: Data Analysis & Results

The following table summarizes the simulated chromatographic performance based on the physicochemical properties of the analogs.

AnalyteRetention Time (USP Isocratic)Retention Time (EP Gradient)Peak Symmetry (USP)Peak Symmetry (EP)
2,6-Dichlorophenyl Ethanolamine 2.1 min (Risk: Interference)4.5 min (Well Retained)1.1 (Excellent)1.4 (Moderate Tailing)
Guanfacine (Parent) 6.5 min12.0 min1.01.2
2,6-Dichlorophenylacetic Acid 8.2 min14.5 min1.11.0
Resolution (

: Ethanolamine/Parent)
4.515.0 --

Key Finding: The USP method (using Diethylamine) provides superior peak shape for the amine-containing "Ethanolamine" analog due to silanol masking.[1][2] However, the EP-style gradient provides significantly better retention for the polar ethanolamine, moving it away from the solvent front.

Part 4: Chemical Fate Mapping

Understanding why these analogs appear is crucial for selecting the right monograph.

DegradationPath Parent Guanfacine (Amide/Guanidine) ImpurityA 2,6-Dichlorophenylacetic Acid (Hydrolysis Product) Parent->ImpurityA Acid/Base Hydrolysis ImpurityB 2,6-Dichlorophenylacetamide (Intermediate) Parent->ImpurityB Partial Hydrolysis AnalogE 2,6-Dichlorophenyl Ethanolamine (Reductive Degradant) ImpurityA->AnalogE Reduction (Rare) ImpurityB->AnalogE Reduction

Caption: Degradation pathway showing the origin of Acid, Amide, and Ethanolamine analogs from the parent drug.

Part 5: Strategic Recommendations

For global drug development professionals filing in both US and EU markets:

  • Adopt the "Modified USP" Approach: Use the Diethylamine buffer system (USP) but implement it within a Gradient method (EP style). This gives you the "best of both worlds":

    • Diethylamine suppresses silanol interactions, ensuring the "Ethanolamine" analog does not tail.[1][2]

    • Gradient elution ensures the polar "Ethanolamine" is retained beyond the void volume.[2]

  • System Suitability:

    • Do not rely solely on the Guanfacine/Acid resolution.[1][2]

    • New Requirement: Validate

      
       between the Void Volume  and the 2,6-Dichlorophenyl ethanolamine  peak.
      
  • Reference Standards: Ensure you procure "Certified Reference Materials" (CRM) for both the Acid and the Acetamide.[1][2] The Ethanolamine analog often requires custom synthesis or isolation from stressed samples.[1][2]

References
  • United States Pharmacopeia (USP). USP Monograph: Guanfacine Hydrochloride.[1][2][3][4][5][6] USP-NF Online.[1][2] Available at: [Link][1][2]

  • European Directorate for the Quality of Medicines (EDQM). Guanfacine Hydrochloride Monograph 1066.[1][2] European Pharmacopoeia.[1][2][3] Available at: [Link][1][2]

  • MTC USA. Guanfacine HCL and Degradants Analyzed with HPLC (USP Method with SDS Resistant Column). Application Note. Available at: [Link][1][2]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2] Available at: [Link][1][2]

Sources

A Comparative Guide to the Mass Fragmentation Pattern of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a significant chemical entity, often encountered as a key intermediate or impurity in the synthesis of various pharmaceutical compounds. Its structural elucidation is paramount for quality control, metabolic studies, and regulatory compliance. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and profound structural insights through the analysis of fragmentation patterns.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the predicted mass fragmentation behavior of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol under both Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of its constituent functional groups—a β-amino alcohol and a dichlorinated aromatic ring—to construct a predictive model. This model is then compared with the known fragmentation of analogous structures to provide a robust, scientifically-grounded framework for researchers.

The primary objective is to equip researchers, scientists, and drug development professionals with a predictive and comparative tool to facilitate the identification and characterization of this compound in complex matrices.

Predicted Mass Fragmentation Behavior

The fragmentation of an organic molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[1] For 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, the fragmentation is expected to be directed by the amino and hydroxyl functional groups, as well as the stable dichlorophenyl ring.

Electron Ionization (EI) Fragmentation

In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M+) which is often energetically unstable and undergoes extensive fragmentation.[1]

A key fragmentation pathway for alcohols and amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom.[2][3] For β-amino alcohols, this cleavage is particularly significant.[4] The primary fragmentation is anticipated to be the cleavage of the C1-C2 bond, driven by the stabilization of the resulting positive charge on the nitrogen-containing fragment.

Another characteristic fragmentation for alcohols is the loss of a water molecule (a neutral loss of 18 Da).[3][5][6]

The presence of two chlorine atoms will result in a characteristic isotopic pattern for any chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a ratio determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]

Key Predicted EI Fragments:

m/z (for ³⁵Cl)Proposed StructureFragmentation Pathway
221[C₈H₉Cl₂NO]⁺Molecular Ion (M⁺)
175[C₇H₅Cl₂O]⁺α-cleavage with charge on the dichlorobenzoyl fragment
46[C₂H₆N]⁺α-cleavage with charge on the aminoethyl fragment
203[C₈H₇Cl₂N]⁺Loss of H₂O
173[C₇H₄Cl₂]⁺Loss of CO from the m/z 175 fragment
Electrospray Ionization with Collision-Induced Dissociation (ESI-CID)

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺. Subsequent fragmentation is induced by colliding these ions with an inert gas in a process known as Collision-Induced Dissociation (CID).[8] This technique allows for controlled fragmentation and is highly valuable for structural elucidation.

For 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, the protonation is most likely to occur at the more basic amino group.[9] The fragmentation of this protonated precursor ion will likely proceed through the loss of small neutral molecules.

Key Predicted ESI-CID Fragments from [M+H]⁺ (m/z 222):

m/z (for ³⁵Cl)Proposed StructureFragmentation Pathway
222[C₈H₁₀Cl₂NO]⁺Protonated Molecule [M+H]⁺
204[C₈H₈Cl₂N]⁺Loss of H₂O
187[C₈H₉Cl₂O]⁺Loss of NH₃
175[C₇H₆Cl₂]⁺Loss of H₂O and subsequent loss of CH₂NH

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected fragmentation of our target molecule with the known mass spectra of similar compounds.

Comparison with 1-(2,6-Dichlorophenyl)ethanol

This compound shares the dichlorophenyl and ethanol portions of our target molecule. Its fragmentation would be dominated by the alcohol functional group. The NIST WebBook lists key fragments for this compound, including m/z 175 and 177, which correspond to the [M-CH₃]⁺ ion, representing the dichlorobenzoyl cation.[10] This supports our prediction of a stable m/z 175 fragment for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol.

Comparison with β-Amino Alcohols

Studies on the EI-MS of β-amino alcohols consistently show that the most significant fragmentation is the α-cleavage between the two functionalized carbons.[4] The charge is typically retained on the nitrogen-containing fragment due to the nitrogen's ability to stabilize the positive charge. This aligns with our prediction of a fragment at m/z 46.

Comparison with Dichlorinated Aromatic Compounds

The mass spectrum of 2,6-Dichloroacetophenone from the NIST WebBook shows a prominent molecular ion and a base peak corresponding to the loss of the methyl group to form the dichlorobenzoyl cation at m/z 173.[11][12] This further reinforces the expected stability of the dichlorinated aromatic ring and the likelihood of fragment ions retaining this moiety.

Proposed Fragmentation Pathways

The following diagrams, rendered in DOT language, illustrate the predicted fragmentation pathways.

Electron Ionization (EI) Fragmentation Pathway

EI_Fragmentation M [C₈H₉Cl₂NO]⁺˙ m/z 221 frag1 [C₇H₅Cl₂O]⁺ m/z 175 M->frag1 α-cleavage frag2 [C₂H₆N]⁺ m/z 46 M->frag2 α-cleavage frag3 [C₈H₇Cl₂N]⁺˙ m/z 203 M->frag3 - H₂O

Caption: Predicted EI fragmentation of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol.

ESI-CID Fragmentation Pathway

ESI_CID_Fragmentation MH [M+H]⁺ [C₈H₁₀Cl₂NO]⁺ m/z 222 frag_h2o [M+H - H₂O]⁺ [C₈H₈Cl₂N]⁺ m/z 204 MH->frag_h2o - H₂O frag_nh3 [M+H - NH₃]⁺ [C₈H₉Cl₂O]⁺ m/z 187 MH->frag_nh3 - NH₃

Caption: Predicted ESI-CID fragmentation of protonated 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol.

Experimental Protocols

For researchers aiming to acquire experimental data, the following protocols are recommended as a starting point.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless inlet, 250°C, split ratio 20:1.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-350.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for ESI-CID Analysis
  • Liquid Chromatograph (LC) Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to generate fragment ions.

Conclusion

This guide provides a comprehensive, predictive analysis of the mass fragmentation pattern of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. By synthesizing fundamental principles of mass spectrometry with comparative data from structurally related compounds, we have proposed the most probable fragmentation pathways under both EI and ESI-CID conditions. The key predicted fragmentation events include α-cleavage for EI and the neutral loss of water or ammonia for ESI-CID, with the dichlorinated phenyl ring forming a stable core for many of the resulting fragment ions.

The provided protocols and predictive data serve as a valuable resource for the identification and structural confirmation of this compound, demonstrating how a logical, science-based approach can be effectively applied even in the absence of direct experimental reference data.

References

  • ResearchGate. (n.d.). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Teixidó, J., et al. (2005). Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols. Journal of Mass Spectrometry, 40(4), 527-534. Retrieved from [Link]

  • Wikipedia. (2023). Collision-induced dissociation. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dichloroacetophenone. NIST WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(19), 6598. Retrieved from [Link]

  • Harrison, A. G. (1992). Collision-induced dissociation mass spectra of protonated alkyl amines. Organic Mass Spectrometry, 27(8), 849-854. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dichlorophenyl)ethanol. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dichloroacetophenone IR Spectrum. NIST WebBook. Retrieved from [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Vèkey, K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 115(1), 329-339. Retrieved from [Link]

  • Chemistry Steps. (2024). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. Retrieved from [Link]

  • ResearchGate. (n.d.). Full scan (A,B,C) and collision induced dissociation (D,E,F) spectra of.... Retrieved from [Link]

  • PubChem. (n.d.). (2-((2,6-Dichlorophenyl)amino)phenyl)methanol. Retrieved from [Link]

  • Sparkman, O. D., & Linder, M. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

Sources

Safety Operating Guide

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Operational Directive

Immediate Action Required: Treat 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol as a Halogenated Organic Hazardous Waste . Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HCl and NOx gases).[1] Critical Prohibition: NEVER discharge this compound into municipal drains or sewer systems.[1] The presence of the dichlorophenyl moiety and the amine group poses significant aquatic toxicity risks and can form toxic chloramines in treated water systems.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated risks. This compound is a chiral amino alcohol often used as a pharmaceutical intermediate (e.g., in the synthesis of anagrelide or crizotinib analogs).

Table 1: Substance Identification
ParameterDetail
Chemical Name 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol
CAS Number 1213836-11-3 (Free Base) / 2703756-66-3 (HCl Salt)
Molecular Formula C₈H₉Cl₂NO
Physical State Solid (typically off-white to pale yellow powder)
Acidity/Basicity Weak base (amine); HCl salt is acidic.[1][2][3]
Table 2: GHS Hazard Classification (Conservative Assessment)
Hazard CategoryH-CodeDescription
Acute Toxicity H302, H312Harmful if swallowed or in contact with skin.[1]
Skin Corrosion H314 / H315Causes severe skin burns (if free base) or skin irritation.[1]
Eye Damage H318 / H319Causes serious eye damage or irritation.[1][3][4]
Target Organ H335May cause respiratory irritation.[1][3][5][6][7][8]
Environmental H412Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Handling this compound for disposal requires a barrier against both corrosive injury and transdermal absorption.[1]

  • Respiratory: NIOSH-approved N95 (minimum) for solid dusts.[1] If handling solutions or large quantities, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

  • Dermal (Hands): Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 5 mil) or Viton (if dissolved in organic solvents).[1]

  • Eye/Face: Chemical splash goggles.[1] Use a face shield if pouring liquid solutions.[1]

  • Body: Tyvek® lab coat or chemical-resistant apron.[1]

Pre-Disposal Segregation & Storage

Proper segregation prevents dangerous incompatibility reactions in the waste stream.[1]

  • Segregation:

    • Incompatible with: Strong Oxidizers (e.g., permanganates, peroxides) and Acid Chlorides.[1]

    • Reaction Risk: Reaction with strong oxidizers can release toxic chlorine gas (

      
      ) or nitrogen oxides (
      
      
      
      ).[1]
  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.[1]

    • Liquids: Amber glass or HDPE bottles with Teflon-lined caps.

  • Labeling:

    • Must be labeled: "Hazardous Waste - Toxic / Corrosive - Halogenated." [1]

    • List "2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol" explicitly as a constituent.[1]

Disposal Workflows

The following workflows outline the decision logic for disposing of pure substance, mixtures, and contaminated items.

Workflow Diagram: Disposal Decision Tree

DisposalWorkflow Start Waste Generation 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Incineration High-Temp Incineration (>1100°C with Scrubber) Solid->Incineration Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Halogenated Halogenated Waste Stream Aqueous->Halogenated Collect as Haz Waste DO NOT DRAIN Organic->Halogenated If solvent is DCM/Chloroform Organic->Halogenated Compound contains Cl Halogenated->Incineration NonHalogenated Non-Halogenated Stream NonHalogenated->Incineration Re-route due to Cl-content of solute

Figure 1: Decision matrix for segregating and routing 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the chlorinated solute often mandates disposal in the Halogenated waste stream to prevent corrosion of standard combustion chambers.

Detailed Procedures

A. Solid Waste (Pure Substance or Spill Cleanup) [1]

  • Collection: Sweep up solids using a dedicated brush and pan or HEPA vacuum.[1] Avoid generating dust.[1][3][4][5][6][7][9]

  • Packaging: Transfer to a screw-top HDPE container.

  • Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration .[1]

    • Reasoning: The high temperature ensures the destruction of the dichlorophenyl ring, while the scrubber system neutralizes the resulting HCl gas.

B. Liquid Waste (Mother Liquors / Reaction Mixtures) [1]

  • Classification: Due to the two chlorine atoms on the phenyl ring, any solution containing >1% of this compound should technically be classified as Halogenated Solvent Waste , regardless of the carrier solvent.

  • Protocol:

    • Do not mix with non-halogenated solvents (e.g., acetone, methanol) if your facility separates them, as this downgrades the non-halogenated stream.[1]

    • Pour into the "Halogenated Waste" carboy.[1]

    • Verify pH.[1] If the solution is acidic (HCl salt formation), ensure the waste container is compatible (glass or HDPE, not metal).[1]

C. Contaminated Glassware & Consumables [1]

  • Rinsing: Triple rinse glassware with a solvent in which the compound is soluble (e.g., Methanol or DCM).[1]

  • Rinsate Disposal: Treat the first three rinses as Hazardous Liquid Waste (see Section B).[1]

  • Solids (Gloves/Towels): Bag in heavy-duty polyethylene bags (3 mil) and dispose of as Hazardous Solid Waste .

Regulatory Compliance & Waste Codes

Adherence to regional regulations is mandatory.[1] The following codes generally apply to chlorinated amine wastes.

United States (RCRA - 40 CFR)[1]
  • Characteristic Waste: If the waste pH is < 2 or > 12.5, assign D002 (Corrosive).[1]

  • Process Waste: While not explicitly P- or U-listed, it falls under general organic waste.[1] If mixed with spent halogenated solvents (e.g., Methylene Chloride), apply F002 .[1]

  • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" if it does not meet D-list characteristics, but manage it with the same stringency as RCRA waste due to toxicity.[1]

European Union (EWC)[1]
  • 07 05 01:* Aqueous washing liquids and mother liquors.[1]

  • 07 05 03:* Organic halogenated solvents, washing liquids, and mother liquors.[1]

  • 07 05 13:* Solid wastes containing hazardous substances.[1]

Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Don nitrile gloves, lab coat, and N95 respirator.[1]

  • Contain: If liquid, dike with absorbent pillows.[1] If solid, cover with a plastic sheet to prevent dust dispersal.[1]

  • Neutralize: If the material is the HCl salt (acidic), apply a spill neutralizer (sodium bicarbonate) cautiously.[1]

  • Clean: Absorb with vermiculite or sand.[1] Scoop into a waste drum. Do not use sawdust (reaction risk).[1]

Exposure First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][4][5][6] Lift eyelids.[1][6][8] Seek medical attention immediately (risk of corneal damage).[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][5][7] Remove contaminated clothing.[1][3][4][5][6][7][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54348325 (Related Structure: 2-amino-1-(2,4-dichlorophenyl)ethanol).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Retrieved from [Link][1]

  • European Commission. Waste Framework Directive 2008/98/EC - European Waste Catalogue (EWC).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.